Isobutyl angelate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884422 | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; winey, fruity aroma | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.880 | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-81-9 | |
| Record name | Isobutyl angelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl angelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ANGELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isobutyl Angelate
This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a fatty acid ester of interest in various scientific and industrial applications.
Chemical Structure and Formula
This compound is the ester formed from angelic acid and isobutyl alcohol. Its chemical formula is C9H16O2.[1][2][3][4][5][6] The IUPAC name for this compound is 2-methylpropyl (Z)-2-methylbut-2-enoate.[1][7] It is also known by synonyms such as Angelic Acid Isobutyl Ester and Isobutyl (Z)-2-Methyl-2-butenoate.[5][6]
Below is a diagram illustrating the logical relationship between the constituent parts of the this compound molecule.
Caption: Formation of this compound from its precursors.
The chemical structure of this compound is as follows:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O2 | [1][2][3][4][5][6] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][8] |
| Odor | Winey, fruity, spicy, green, and weedy | [1][8] |
| Boiling Point | 176-177 °C at 760 mmHg | [1][2][4][8] |
| Density | 0.874-0.880 g/mL at 25 °C | [1][8] |
| Refractive Index | 1.438-1.446 at 20 °C | [1][8] |
| Flash Point | 140 °F (60 °C) | [2][8] |
| Vapor Pressure | 0.617 mmHg at 25 °C | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [1][8] |
| logP (o/w) | 3.28 | [8] |
| CAS Number | 7779-81-9 | [1][2][3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of angelic acid with isobutyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3]
Materials:
-
Angelic acid
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction toward completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
Below is a workflow diagram for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess the purity of the synthesized ester and confirm its molecular weight.
-
Protocol: A diluted sample of the purified this compound in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the retention time and relative purity, while the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.[1]
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol: A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr) and analyzed by an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretches.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure and confirm the identity of the product.
-
Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a complete structural confirmation.
Applications and Relevance
This compound is primarily used in the flavor and fragrance industries due to its pleasant fruity and chamomile-like aroma.[2][9] It is a component of some essential oils, such as that of Roman chamomile.[10] Its antimicrobial properties against certain oral microorganisms have also been noted, suggesting potential applications in oral care products.[2] In a research context, it serves as a useful model compound for studies of esterification reactions and as a building block in organic synthesis.[3]
References
- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 3. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Showing Compound this compound (FDB016743) - FooDB [foodb.ca]
- 8. parchem.com [parchem.com]
- 9. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. This compound, 7779-81-9 [thegoodscentscompany.com]
The Botanical Source and Extraction of Isobutyl Angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate is a volatile ester recognized for its characteristic sweet, fruity, and slightly herbaceous aroma. Beyond its use in the flavor and fragrance industry, this compound has garnered interest from the scientific and pharmaceutical communities for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, focusing on quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural compound.
Natural Sources and Quantitative Analysis of this compound
The primary and most significant natural source of this compound is the essential oil of Roman chamomile (Chamaemelum nobile, syn. Anthemis nobilis). The concentration of this compound in Roman chamomile essential oil can vary considerably depending on the plant's origin, chemotype, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Concentration of this compound in Roman Chamomile (Chamaemelum nobile) Essential Oil
| Plant Part | Extraction Method | This compound Concentration (%) | Other Major Components (%) | Reference |
| Flowers | Hydrodistillation | 25.85 | 2-methylbutyl angelate (13.02), propyl tiglate (12.00), isoamyl angelate (6.63) | |
| Flowers | Hydrodistillation | 22.0 - 22.4 | Isobutyl isobutyrate (20.8 - 21.2), 2-methylbutyl angelate (7.2 - 7.7), α-pinene (5.8 - 9.5) | |
| Flowers | Hydrodistillation | 13.0 | 3-methyl pentyl angelate (12.2) | |
| Flowers | Supercritical Fluid Extraction (CO₂) | Not a major component | 2-methyl-butyl angelate (8.59), iso-amyl-angelate (4.21) |
Table 2: Composition of Roman Chamomile (Chamaemelum nobile) Essential Oil from Various Sources
| Component | Concentration Range (%) |
| This compound | 13.0 - 44.8 |
| Isoamyl angelate | 5.57 - 27.4 |
| 2-Methylbutyl angelate | 3.11 - 13.02 |
| Methallyl angelate | 7.28 - 10.33 |
| Propyl tiglate | 10.8 - 13.1 |
| Isobutyl isobutyrate | 5.0 - 21.2 |
| α-Pinene | 1.61 - 9.5 |
| Pinocarvone | 1.46 - 4.67 |
Experimental Protocols
Extraction of this compound from Roman Chamomile Flowers
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.
Protocol:
-
Plant Material Preparation: Air-dry fresh Roman chamomile flowers in a well-ventilated, dark place until they are brittle. Grind the dried flowers into a coarse powder using a laboratory mill.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. The apparatus consists of a round-bottom flask, a condenser, and a collection burette.
-
Distillation:
-
Place a known quantity (e.g., 100 g) of the powdered chamomile flowers into the round-bottom flask.
-
Add distilled water to the flask in a 1:10 (w/v) ratio (e.g., 1 L of water for 100 g of plant material).
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for a set period, typically 3-4 hours, until no more oil is collected in the burette.
-
-
Oil Collection and Drying:
-
Collect the essential oil from the top of the water layer in the collection burette.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
Caption: Workflow for hydrodistillation of chamomile essential oil.
Supercritical fluid extraction using carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction methods.
Protocol:
-
Plant Material Preparation: Prepare dried and ground Roman chamomile flowers as described for hydrodistillation.
-
SFE System Setup:
-
Use a laboratory-scale SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.
-
-
Extraction Parameters:
-
Pressure: 90 - 200 atm[1]
-
Temperature: 40°C[1]
-
CO₂ Flow Rate: 1 - 2 L/min
-
Extraction Time: 30 - 60 minutes[1]
-
Co-solvent (optional): For extraction of more polar compounds, a modifier like ethanol (B145695) or methanol (B129727) can be added at a low percentage (e.g., 5%).
-
-
Extraction Process:
-
Load the ground chamomile flowers into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure and heat to the set temperature.
-
Initiate the CO₂ flow through the extraction vessel.
-
The supercritical CO₂ containing the extracted compounds is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
-
Extract Collection: Collect the essential oil extract from the collection vessel.
Caption: Workflow for Supercritical Fluid Extraction of chamomile.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.
Protocol:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977B or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices (Kovats indices) by analyzing a series of n-alkanes under the same chromatographic conditions.
-
Quantify the relative percentage of each component by peak area normalization.
-
Caption: Workflow for GC-MS analysis of essential oils.
Putative Biosynthetic Pathway of this compound in Plants
The complete biosynthetic pathway of this compound in Chamaemelum nobile has not been fully elucidated. However, based on known biochemical pathways for its precursors, angelic acid and isobutanol, a putative pathway can be proposed. The final step, the esterification of angelic acid with isobutanol, is likely catalyzed by an alcohol acyltransferase (AAT).
Precursor Biosynthesis:
-
Angelic Acid: Angelic acid is a C5 branched-chain unsaturated carboxylic acid. Its biosynthesis is thought to proceed from L-isoleucine. The amino acid is first deaminated to form an α-keto acid, which then undergoes a series of reactions including decarboxylation and dehydrogenation to yield angelic acid.
-
Isobutanol: Isobutanol is a branched-chain alcohol derived from the valine biosynthetic pathway. The pathway starts with pyruvate (B1213749) and involves a series of enzymatic steps to produce α-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol.
Ester Formation:
The final step is the condensation of angelic acid (or its CoA-activated form, angeloyl-CoA) and isobutanol, catalyzed by an alcohol acyltransferase (AAT).
Caption: Putative biosynthetic pathway of this compound in plants.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, quantitative analysis, extraction, and analytical methodologies for this compound, with a primary focus on Roman chamomile. The detailed protocols and the proposed biosynthetic pathway offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the biosynthetic pathway of this compound in plants, which could open avenues for its biotechnological production.
References
Spectroscopic Profile of Isobutyl Angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyl angelate, a fatty acid ester with applications in the flavor and fragrance industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.
Structural Elucidation through Spectroscopic Analysis
The structural characterization of this compound, systematically named 2-methylpropyl (2Z)-2-methylbut-2-enoate, is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Protons |
| ~6.0 | Quartet (q) | 1H |
| ~3.9 | Doublet (d) | 2H |
| ~1.9 | Multiplet (m) | 1H |
| ~1.8 | Singlet (s) | 3H |
| ~1.8 | Doublet (d) | 3H |
| ~0.9 | Doublet (d) | 6H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~168 | C=O |
| ~138 | =C- |
| ~128 | =CH- |
| ~70 | -O-CH₂- |
| ~28 | -CH- |
| ~20 | -CH₃ |
| ~19 | -CH₃ |
| ~16 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra of esters like this compound can be obtained by following a standard protocol.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
Instrumentation and Data Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Process the acquired data by applying Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will prominently feature absorptions corresponding to its ester and alkene functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (alkane) |
| ~1715 | C=O stretch (α,β-unsaturated ester) |
| ~1650 | C=C stretch (alkene) |
| ~1150 | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy
As this compound is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid film method.[2][3][4]
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
Instrumentation and Data Acquisition:
-
Place the "sandwiched" salt plates in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate any interference.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. This compound has a molecular weight of 156.22 g/mol .[5]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Putative Fragment |
| 156 | Low | [M]⁺ (Molecular Ion) |
| 101 | High | [M - C₄H₉]⁺ |
| 100 | High | [M - C₄H₉O]⁺ |
| 83 | High | [C₅H₇O]⁺ |
| 55 | High | [C₄H₇]⁺ |
Note: The relative intensities can vary depending on the ionization method and instrument conditions. The NIST Mass Spectrometry Data Center provides two main library entries for this compound, with the most prominent peaks being at m/z 83, 101, and 55 in one, and 100, 55, and 83 in the other.[5]
Experimental Protocol for Mass Spectrometry
For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common and effective analytical technique.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
Instrumentation and Data Acquisition:
-
Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
-
Electron ionization (EI) is a common method for fragmenting the sample molecules.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.
This guide provides a foundational understanding of the key spectroscopic data for this compound. For further, more detailed analyses, such as 2D NMR experiments (COSY, HSQC, HMBC), may be employed for unambiguous assignment of all proton and carbon signals.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound(7779-81-9) MS [m.chemicalbook.com]
- 3. Butyl angelate [webbook.nist.gov]
- 4. This compound, 7779-81-9 [thegoodscentscompany.com]
- 5. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isobutyl angelate CAS number and synonyms
An In-depth Technical Guide to Isobutyl Angelate for Researchers and Drug Development Professionals
Chemical Identification
CAS Number: 7779-81-9[1][2][3][4][5]
IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[3]
Synonyms: this compound is known by several other names in scientific literature and commercial databases. Proper identification is crucial for accurate research and procurement.
| Synonym | Source(s) |
| Angelic Acid Isobutyl Ester | [5] |
| (Z)-2-Methyl-2-butenoic Acid Isobutyl Ester | [1][5] |
| 2-Methylisocrotonic Acid Isobutyl Ester | [1] |
| Isobutyl (Z)-2-Methyl-2-butenoate | [1][5] |
| isobutyl 2-methylisocrotonate | [1][4] |
| 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | [1][2][3] |
| FEMA 2180 | [3][4] |
| 2-methylpropyl (2Z)-2-methylbut-2-enoate | [2][3][6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3][5] |
| Molecular Weight | 156.22 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Odor | Faint, pleasant, chamomile-like, fruity, herbal green | [1][2][4][7] |
| Boiling Point | 176-177 °C | [1][4] |
| Density | 0.877 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.434 | [1][4] |
| Flash Point | 140 °F (60 °C) | [1][4][8] |
| Solubility | Almost transparent in Methanol | [1][4] |
| LogP (Octanol/Water Partition Coeff.) | 3.28 | [4] |
| Vapor Pressure | 0.617 mmHg at 25°C | [1] |
Synthesis and Manufacturing
This compound is typically synthesized via the esterification of angelic acid with isobutyl alcohol (2-methyl-1-propanol).[1][4] This reaction is a standard acid-catalyzed esterification.
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
The following is a representative protocol for the synthesis of this compound based on the general principles of Fischer esterification.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a fume hood.
-
Reactant Charging: To the round-bottom flask, add angelic acid (1.0 eq) and isobutyl alcohol (1.5-3.0 eq). The excess isobutyl alcohol helps to shift the equilibrium towards the product.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 130°C) and maintain the reflux with continuous stirring for 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to yield the final product.[9]
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Biological Activity and Potential Applications
While extensively used in the flavor and fragrance industries for its pleasant chamomile-like aroma[1][7], this compound also exhibits several biological activities of interest to drug development professionals.
-
Antimicrobial Properties: this compound is a component of essential oils from plants like Achillea ligustica (Asteraceae family), which have demonstrated antimicrobial activity against oral microorganisms.[1][4] This suggests its potential use in oral care products or as a lead compound for new antimicrobial agents.[1]
-
Neurological and Psychopharmacological Effects: this compound is a major active constituent of Roman chamomile (Anthemis nobilis) essential oil.[10][11] Studies have shown that this essential oil has a psychostimulant-like effect, and this compound itself significantly promotes ambulation in mice.[11] This points towards potential applications in studying alertness and locomotor activity.
-
Pharmacological Properties of Esters: As part of the ester family, this compound is associated with several properties including antispasmodic, neurotropic, muscle relaxing, anticonvulsant, and anxiolytic effects.[10] While these are general properties of the chemical class, they provide a basis for further investigation into the specific therapeutic potential of this compound.
-
Pharmaceutical Excipient: Due to its antimicrobial properties and established use as a flavoring agent, it has potential applications as a pharmaceutical excipient.[1]
Experimental Workflow and Pathway Analysis
Currently, there are no well-defined signaling pathways directly attributed to this compound in the provided literature. However, research into its biological activity provides a logical workflow for identifying and validating its effects, as demonstrated in the study of Roman chamomile essential oil's effect on mouse ambulation.
Caption: Workflow for Identifying Active Constituents in Essential Oils.
This workflow illustrates the process of moving from a natural product with observed biological effects to identifying the specific molecule responsible for that activity. This is a common and critical process in natural product drug discovery. The study by Umezu et al. identified this compound as one of the key compounds in Roman chamomile essential oil responsible for its ambulation-promoting effects in mice.[11]
References
- 1. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 2. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7779-81-9 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. This compound, 7779-81-9 [thegoodscentscompany.com]
- 9. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 10. This compound, a molecule with various properties [landema.com]
- 11. researchgate.net [researchgate.net]
Biological Activity of Isobutyl Angelate Esters: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl angelate, a prominent ester found in nature, particularly as a major constituent of Roman chamomile (Chamaemelum nobile) essential oil, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, antimicrobial, and neurotropic effects. Due to a notable scarcity of research on the isolated compound, this document synthesizes findings from studies on essential oils rich in this compound and related angelate esters, offering insights into its potential therapeutic applications. The guide includes a summary of available data, detailed experimental protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways.
Introduction
This compound (2-methylpropyl (2Z)-2-methylbut-2-enoate) is a volatile organic compound belonging to the ester class. Its characteristic fruity, ethereal aroma contributes significantly to the scent profile of various plants, most notably Roman chamomile.[1] Traditionally, Roman chamomile has been utilized in herbal medicine for its calming, anti-inflammatory, and antispasmodic properties.[2][3] Modern phytochemical analysis has identified this compound as a key bioactive component, prompting further investigation into its specific pharmacological effects. This document aims to consolidate the existing scientific literature on the biological activities of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Biological Activities and Mechanistic Insights
The biological activities of this compound are multifaceted, with the most well-documented effects being anti-inflammatory, antimicrobial, and neurotropic.
Anti-inflammatory Activity
As a major component of Roman chamomile oil, this compound is strongly associated with anti-inflammatory effects.[2][4] While specific quantitative data for the pure compound is limited, studies on the essential oil suggest a potent inhibitory effect on inflammatory processes. The anti-inflammatory action of Roman chamomile oil, rich in this compound, has been shown to be comparable to that of prednisolone (B192156) in some models. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.
A plausible, though not yet definitively proven for this compound, mechanism for its anti-inflammatory activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of these inflammatory mediators.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against certain fungal and bacterial strains. Studies on essential oils containing this compound have reported inhibitory activity against various microbes. For instance, one study highlighted the inhibitory effect of this compound on Xanthomonas species. However, some research indicates that the antimicrobial efficacy of this compound can be strain-dependent, with some bacteria showing resistance. The exact mechanism of its antimicrobial action is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Neurotropic and Psychostimulant Effects
Traditionally, Roman chamomile has been used for its calming and anxiolytic effects.[1][2] this compound is believed to contribute significantly to these properties. Interestingly, a study investigating the components of Roman chamomile essential oil identified a mixture containing this compound as having a psychostimulant-like effect, promoting ambulation in mice. This effect was found to be attenuated by dopamine (B1211576) antagonists, suggesting a mechanism involving the dopaminergic system. This dual action, contributing to both calming and stimulant effects under different contexts, highlights the complexity of this compound's interaction with the central nervous system.
Quantitative Data
A significant challenge in the study of this compound is the lack of extensive quantitative data for the pure compound. Most studies have focused on the biological activity of essential oils containing a mixture of compounds, of which this compound is a major component. The following table summarizes the available, albeit limited, quantitative data. It is crucial to note that these values often represent the activity of a mixture or an essential oil and not solely this compound.
| Biological Activity | Test Organism/Cell Line | Metric | Value | Source Material | Reference |
| Antimicrobial | Xanthomonas euvesicatoria | Inhibition Zone | High | This compound (pure) | (Not specified in search results) |
| Antimicrobial | Xanthomonas vesicatoria | Inhibition Zone | High | This compound (pure) | (Not specified in search results) |
Disclaimer: The data presented in this table is limited and derived from studies where this compound was a component of the tested substance. Further research with the pure compound is necessary to establish definitive quantitative activity.
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to evaluate the biological activities associated with this compound. These are intended to be illustrative, as the specific protocols used in the limited studies on this compound are not always available in the literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then covered and incubated at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth. This is determined by visual inspection of the microtiter plate after incubation.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included in each assay.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay provides an indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound (dissolved in a suitable solvent).
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.
-
Heat-Induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Control and Standard: A control (without the test compound) and a standard anti-inflammatory drug (e.g., acetylsalicylic acid) are run in parallel.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening the antimicrobial activity of a natural compound like this compound.
References
- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Oils in Combination and Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 4. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of Isobutyl Angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate, a volatile ester and a significant component of Roman chamomile (Anthemis nobilis) essential oil, has garnered interest for its potential therapeutic applications. Traditionally, Roman chamomile has been used for its calming and anti-inflammatory properties. Modern scientific inquiry has begun to dissect the pharmacological activities of its individual constituents, with this compound emerging as a molecule of interest. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic effects of this compound, focusing on its anti-inflammatory, analgesic, and antispasmodic properties. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Faint, pleasant, chamomile-like | [2] |
| Boiling Point | 176-177 °C | [2] |
| Density | 0.877 g/mL at 25 °C | [2] |
Potential Therapeutic Effects and Mechanisms of Action
While research specifically focused on this compound is still emerging, the known bioactivities of angelic acid and its esters provide a strong foundation for its therapeutic potential.[3]
Anti-inflammatory Effects
Esters of angelic acid are recognized for their anti-inflammatory properties.[4] The proposed mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways.
Inflammatory responses are largely mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E₂ (PGE₂). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.
References
Isobutyl angelate discovery and history
An In-depth Technical Guide to Isobutyl Angelate
This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The history of this compound is intrinsically linked to its constituent acid, angelic acid. The story begins in the 19th century with the isolation of this organic acid from a plant long used in traditional medicine.
The Discovery of Angelic Acid
In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica)[1][2][3]. This discovery laid the groundwork for the later identification and synthesis of its various esters. Angelic acid is a monocarboxylic unsaturated organic acid and is the cis isomer of 2-methyl-2-butenoic acid[2].
This compound: A Natural and Synthetic Ester
This compound is an ester formed from angelic acid and isobutyl alcohol[4][5]. While the specific date and individual credited with the first synthesis of this compound are not prominently documented, its preparation follows from the established principles of esterification. It is recognized as a significant natural constituent of Roman chamomile (Chamaemelum nobile or Anthemis nobilis) essential oil[6][7][8][9]. In fact, esters of angelic and tiglic acids are the principal components of this oil, which has a long history of use in herbal medicine[2]. This compound contributes to the characteristic fruity, chamomile-like aroma and is utilized in the flavor and fragrance industries[4][10][11].
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [4][10] |
| Molecular Weight | 156.22 g/mol | [4][12] |
| IUPAC Name | 2-methylpropyl (2Z)-2-methylbut-2-enoate | [12] |
| CAS Number | 7779-81-9 | [4][12] |
| Appearance | Colorless liquid | [10] |
| Odor | Faint, pleasant, chamomile-like, fruity | [4][13] |
| Boiling Point | 176-177 °C | [4][13] |
| Density | 0.877 g/mL at 25 °C | [4] |
| Refractive Index | 1.438-1.446 at 20 °C | [14] |
| Flash Point | 60 °C (140 °F) | [14] |
| Solubility | Very slightly soluble in water; soluble in methanol (B129727) and organic solvents. | [4][10][13] |
Synthesis and Characterization
This compound is typically synthesized via the Fischer esterification of angelic acid and isobutyl alcohol.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials and Reagents:
-
Angelic acid
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol (to drive the equilibrium towards the product). A typical molar ratio would be 1:3 to 1:5 of acid to alcohol[15][16][17][18].
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling[15][16].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours[15][17]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water[15]. Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted angelic acid. Be cautious as CO₂ gas will be evolved[15][16]. Then, wash with brine to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter[15][16].
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product[15][16].
Experimental Protocols: Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for identifying and quantifying this compound, especially within a complex mixture like an essential oil[10][19][20][21].
-
Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent such as hexane (B92381) or cyclohexane (B81311) (e.g., 1:200 v/v)[20].
-
GC Conditions:
-
Injector: Split/splitless injector, typically in split mode with a ratio of 1:10 to 1:100.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.
-
Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-60°C, hold for a few minutes, then ramp up to 250-280°C.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
-
Identification: The identity of this compound is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley)[19][21].
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the structure of the synthesized this compound[22][23][24].
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm)[23].
-
¹H NMR Spectrum (Expected):
-
Vinyl Proton: A quartet or multiplet around 5.8-6.2 ppm.
-
Ester Methylene Protons (-O-CH₂-): A doublet around 3.8-4.0 ppm.
-
Isobutyl Methine Proton (-CH-): A multiplet (septet) around 1.9-2.1 ppm.
-
Vinyl Methyl Protons: Two singlets or doublets around 1.8-2.0 ppm.
-
Isobutyl Methyl Protons (-C(CH₃)₂): A doublet around 0.9-1.0 ppm.
-
-
¹³C NMR Spectrum (Expected):
-
Carbonyl Carbon: A signal around 165-170 ppm.
-
Vinyl Carbons: Signals in the range of 125-140 ppm.
-
Ester Methylene Carbon (-O-CH₂-): A signal around 70-75 ppm.
-
Isobutyl Methine Carbon (-CH-): A signal around 27-30 ppm.
-
Methyl Carbons: Signals in the range of 15-25 ppm.
-
Biological Activity and Mechanisms of Action
This compound is not just an aromatic compound; it possesses notable biological activities.
Psychostimulant Effects
Research has identified this compound as a major active constituent in Roman chamomile essential oil responsible for its psychostimulant-like effects, specifically an increase in ambulation (locomotor activity) in animal models[25]. This effect is believed to be mediated through the dopaminergic system[25]. Psychostimulants typically increase the concentration of dopamine (B1211576) in the synaptic cleft of brain regions like the nucleus accumbens, which is involved in reward and motivation[3][4][7][8]. This can occur through mechanisms such as blocking the dopamine transporter (DAT), which is responsible for dopamine reuptake, or by promoting dopamine release[3][4][25]. The attenuation of this compound-induced ambulation by dopamine antagonists suggests that it may act by enhancing dopaminergic neurotransmission[25].
Antimicrobial Activity
This compound is found in essential oils that exhibit antimicrobial properties against various microorganisms, including those found in the oral cavity[4][26][27]. The antimicrobial mechanism of many essential oil components, particularly lipophilic esters, involves the disruption of the bacterial cell membrane[2][9][28]. These compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][9]. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and can inhibit membrane-embedded proteins, ultimately leading to bacterial cell death[2][9][28].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the psychostimulant effects of caffeine: Implications for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor activity - Wikipedia [en.wikipedia.org]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. forskning.ruc.dk [forskning.ruc.dk]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lookchem.com [lookchem.com]
- 27. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Occurrence and Analysis of Isobutyl Angelate in Roman Chamomile Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roman chamomile (Chamaemelum nobile), a member of the Asteraceae family, has been valued for its medicinal properties for centuries. The essential oil extracted from its flowers is a complex mixture of volatile compounds, with esters being the predominant chemical class. Among these, isobutyl angelate is a significant constituent, contributing substantially to the oil's characteristic aroma and potential therapeutic effects. This technical guide provides an in-depth overview of the occurrence of this compound in Roman chamomile oil, detailed experimental protocols for its analysis, and a summary of its known biological activities, offering valuable insights for researchers and professionals in drug development. This compound is a fatty acid ester that has been identified in Roman chamomile (Chamaemelum nobile)[1][2].
Occurrence of this compound in Roman Chamomile Oil
The concentration of this compound in Roman chamomile oil can vary significantly depending on the geographical origin, cultivar, and distillation method. A comprehensive review of published data reveals a wide range of reported concentrations. This variability underscores the importance of standardized analytical methods for quality control and research purposes.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in Roman chamomile oil from various studies.
| Geographical Origin | This compound Concentration (%) | Other Major Constituents Noted | Reference(s) |
| United Kingdom | 11.5 - 38.5 | 3-Methylamyl angelate, Methallyl angelate, 2-Methylbutyl angelate | |
| Hungary | 3.2 | 3-Methylamyl angelate, Methallyl angelate, α-Pinene, Isoamyl isobutyrate | |
| Italy | 36.3 - 38.5 | 2-Methylbutyl angelate | |
| Bulgaria | 15.7 - 37.22 | 2-Methylbutyl angelate, Methylallyl angelate, Isobutyl isobutyrate | |
| Morocco | 30.0 - 45.0 (as this compound + isoamyl methacrylate) | Isobutyl butyrate, Isobutyl isobutyrate, Methallyl angelate | |
| France | 32.1 | 2-Methylbutyl angelate, Isobutyl isobutyrate | |
| Slovak Republic | 21.6 | 2-Methylbutyl angelate, 2-Methyl-2-propenyl angelate, 3-Methylamyl angelate | |
| Not Specified | 8.60 | 2-Methyl allyl angelate, Isobutyl butyrate, α-Pinene |
Experimental Protocols
Accurate quantification of this compound in Roman chamomile oil relies on precise and validated experimental procedures for both extraction and analysis.
Essential Oil Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material[3][4][5]. The process involves passing steam through the chamomile flowers, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.
Detailed Methodology:
-
Plant Material Preparation: Fresh or dried flower heads of Chamaemelum nobile are used. For dried material, the flowers are typically air-dried on screens, sometimes covered with cheesecloth, to preserve the volatile compounds.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a steam generator (or a boiling flask for direct steam generation), a still pot containing the plant material, a condenser, and a separator (e.g., a Clevenger-type apparatus or a Florentine flask)[3][5].
-
Distillation Process:
-
The still pot is loaded with the chamomile flowers.
-
Steam is introduced into the bottom of the still pot, permeating the plant material.
-
The steam ruptures the oil glands in the flowers, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor rises into the condenser.
-
-
Condensation and Separation:
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.
-
The condensate, a mixture of water (hydrosol) and essential oil, flows into the separator.
-
Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil typically forms the upper layer and can be decanted off.
-
-
Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass containers at a cool temperature to prevent degradation.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils[6][7]. This technique separates the individual components of the oil, which are then identified and quantified by the mass spectrometer.
Detailed Methodology:
-
Sample Preparation: A small aliquot of the Roman chamomile essential oil is diluted in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) to an appropriate concentration (e.g., 1% v/v)[6].
-
GC-MS System and Conditions:
-
Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a flame ionization detector (FID) and coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[6].
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[8].
-
Injector: The sample is introduced via a split/splitless injector, typically in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components. The injector temperature is set to a high value (e.g., 250°C) to ensure rapid vaporization of the sample.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the components based on their boiling points and interaction with the stationary phase. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final high temperature (e.g., 240-280°C), which is then held for a period to elute all components[6][9].
-
Mass Spectrometer: A mass selective detector (e.g., Agilent 5975 MS) is used.
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: The detector scans a mass-to-charge (m/z) range of approximately 40-500 amu.
-
Ion Source and Transfer Line Temperatures: These are typically maintained at high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.
-
-
Data Analysis:
-
Compound Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference standards and entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC) using the area normalization method.
-
Biological Activities of this compound
The presence of this compound in Roman chamomile oil is of significant interest to drug development professionals due to its potential pharmacological effects.
Psychostimulant-like Effects
Recent research has identified this compound as one of the major active constituents in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting a psychostimulant-like effect[10]. This effect was found to be attenuated by dopamine (B1211576) antagonists, indicating a potential involvement of the dopaminergic system in its mechanism of action[10][11].
Other Potential Activities
While rigorous studies on the isolated compound are limited, this compound is believed to contribute to the overall therapeutic properties of Roman chamomile oil, which is traditionally used for its calming and soothing effects. Some sources attribute the following properties to this compound, although further research is needed to substantiate these claims:
-
Antispasmodic
-
Neurotropic
-
Muscle relaxing
-
Anticonvulsant
-
Anxiolytic
-
Euphoric[12]
Conclusion
This compound is a key chemical marker and a potentially significant bioactive component of Roman chamomile essential oil. The data presented in this guide highlight the variability in its concentration and provide standardized protocols for its reliable extraction and quantification. For drug development professionals, the emerging evidence of its psychostimulant-like effects and potential interaction with the dopaminergic system warrants further investigation. A deeper understanding of the pharmacology of this compound could lead to the development of new therapeutic agents derived from this traditional medicinal plant.
References
- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016743) - FooDB [foodb.ca]
- 3. mechotech.in [mechotech.in]
- 4. making.com [making.com]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. scitepress.org [scitepress.org]
- 7. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a molecule with various properties [landema.com]
Isobutyl Angelate: A Comprehensive Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate (CAS No. 7779-81-9) is an ester with a characteristic fruity, wine-like aroma. It is a naturally occurring component of essential oils such as Roman chamomile.[1][2] In addition to its use as a fragrance ingredient in cosmetics and perfumes, it is also utilized as a flavoring agent in the food industry.[2][3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental workflow descriptions, and logical diagrams to facilitate a thorough understanding of its toxicological profile.
Toxicological Data Summary
The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The consensus is that this compound is of low toxicity. JECFA has stated that there is "no safety concern at current levels of intake when used as a flavouring agent"[3]. The RIFM Expert Panel concluded that this compound is safe for its use as a fragrance ingredient under the current declared levels of use.[5]
Acute Toxicity
Specific LD50 (lethal dose, 50%) values for this compound through oral, dermal, or inhalation routes have not been determined in publicly available literature.[4]
Repeated Dose and Reproductive Toxicity
There are no specific repeated dose or reproductive toxicity studies available for this compound.[5] The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) principle. The TTC is a risk assessment tool used to establish a human exposure threshold value for a chemical, below which there is a very low probability of an appreciable risk to human health. For a Cramer Class I substance, which this compound is classified as, the TTC for systemic exposure is 30 µg/kg/day.[5] The estimated total systemic exposure to this compound from its use as a fragrance ingredient is 2.3 µg/kg/day, which is below this threshold.[5]
| Endpoint | TTC Value (Cramer Class I) | Estimated Systemic Exposure | Conclusion |
| Repeated Dose Toxicity | 30 µg/kg/day | 2.3 µg/kg/day | Safe at current exposure levels[5] |
| Reproductive Toxicity | 30 µg/kg/day | 2.3 µg/kg/day | Safe at current exposure levels[5] |
Genotoxicity
This compound has been found to be non-genotoxic in a battery of in vitro assays.[5]
| Assay | Metabolic Activation | Result | Conclusion |
| BlueScreen Assay | With and without S9 | Negative for cytotoxicity and genotoxicity | Not genotoxic[5] |
| In Vitro Micronucleus Test | With and without S9 | Negative | Not clastogenic[5] |
Skin Sensitization
Based on a weight of evidence approach, including structural analysis, in vitro data, and data from a read-across material (hexyl tiglate), this compound is not considered to be a skin sensitizer.[5]
Photoirritation and Photoallergenicity
Based on its ultraviolet/visible (UV/Vis) absorption spectra, this compound is not expected to present a concern for photoirritation or photoallergenicity.[5]
Local Respiratory Toxicity
No specific inhalation toxicity studies are available for this compound. The risk assessment for local respiratory effects is based on the TTC for inhalation exposure. The estimated inhalation exposure of 0.0032 mg/day is significantly lower than the Cramer Class I TTC of 1.4 mg/day, indicating a low risk.[5]
Experimental Protocols and Workflows
While detailed proprietary study reports are not publicly available, the methodologies for the key toxicological assessments mentioned are based on standardized guidelines. The following sections describe the general experimental workflows for the types of assays conducted.
Genotoxicity Assessment Workflow
The genotoxicity of this compound was assessed using a combination of assays to detect different genotoxic endpoints. The general workflow for such an assessment is depicted below.
Caption: Generalized workflow for the genotoxicity assessment of this compound.
Methodology Overview:
-
BlueScreen Assay: This is a human cell-based assay that measures both cytotoxicity and genotoxicity. It utilizes a cell line with a reporter gene that is activated in response to DNA damage. The test is performed with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.[5]
-
In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Human or rodent cells are treated with the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is assessed. This test is also conducted with and without S9 metabolic activation.[5]
Threshold of Toxicological Concern (TTC) Application Logic
For substances with limited toxicological data but low expected exposure levels, the TTC approach is a valuable risk assessment tool. The logic for its application in the safety assessment of this compound is illustrated below.
Caption: Logical flow for applying the TTC principle to this compound.
Conclusion
The available data from reputable sources such as RIFM and JECFA indicate that this compound has a low order of toxicity. It is not genotoxic and is not considered a skin sensitizer. In the absence of specific data for repeated dose and reproductive toxicity, the Threshold of Toxicological Concern (TTC) approach supports its safety at current levels of exposure. For professionals in research and drug development, this compound can be considered a substance with a favorable safety profile, particularly for topical and low-dose oral applications. However, as with any chemical substance, appropriate handling and use practices should be followed.
References
- 1. This compound, a molecule with various properties [landema.com]
- 2. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 7779-81-9 [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Solubility of isobutyl angelate in different solvents
An In-depth Technical Guide to the Solubility of Isobutyl Angelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility is critical for formulation development, dosage design, and ensuring bioavailability. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to guide laboratory procedures.
Executive Summary
This compound, an ester known for its fruity, chamomile-like aroma, exhibits solubility properties typical of a medium-chain fatty acid ester. It is characterized by low solubility in aqueous solutions and high solubility in organic solvents and oils. This guide consolidates predictive and experimental data to provide a clear reference for laboratory and development work. The primary method for experimental solubility determination, the shake-flask method, is detailed herein.
Solubility Data
Quantitative Solubility Data
The following table presents the available quantitative solubility value for this compound. This value is derived from computational predictions (ALOGPS).
| Solvent | Chemical Formula | Temperature (°C) | Pressure (atm) | Solubility | Data Source |
| Water | H₂O | Not Specified | Not Specified | 1.19 g/L | Predicted[1][2] |
Qualitative Solubility Data
This table summarizes the descriptive solubility information for this compound in various common solvents.
| Solvent/Solvent Class | Solubility Description | Source |
| Water | Insoluble, Very Slightly Soluble | [2][3][4] |
| Ethanol | Soluble | [3][4] |
| Methanol | Almost Transparent (Implies high solubility) | [5][6] |
| Oils | Soluble | [3] |
| Organic Solvents (General) | More soluble than in water | [7] |
| Acetone | Soluble (Inferred from similar esters) | [8] |
| Methylated Spirits | Soluble (Inferred from similar esters) | [8] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The Shake-Flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[9][10] The following protocol describes the procedure for determining the solubility of this compound in a given solvent, followed by quantification using UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (purity >98%)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)
-
Glass flasks or vials with screw caps
-
Thermostatic shaker or incubator with agitation
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated equilibrium is reached.[9] A common approach is to use an amount that is 5-fold the estimated solubility.[11]
-
Add a known volume of the desired solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined equilibration period. This period can range from 24 to 72 hours, which is generally sufficient to reach equilibrium.[10][12]
-
Prepare at least three replicate samples to ensure reproducibility.[11]
-
-
Phase Separation:
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature to let undissolved solute settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples at high speed.[13][14]
-
Carefully withdraw the supernatant using a pipette. For higher precision, filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent and does not bind the solute.[13][14]
-
-
Quantification by UV-Vis Spectrophotometry:
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of this compound in the chosen solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.[15]
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[16]
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve equation to determine the concentration of this compound in the diluted sample.[17]
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This final value represents the solubility of this compound in that solvent.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Applications and Relevance
The solubility data and protocols provided are essential for several applications:
-
Drug Development: For its potential use as an excipient or active ingredient, understanding aqueous and lipid solubility is fundamental for formulation design, predicting bioavailability, and developing delivery systems.[5] Low aqueous solubility can be a major hurdle in drug development.[14]
-
Flavor and Fragrance Industry: this compound is used as a flavoring and fragrance agent.[7][18] Its solubility in oils, ethanol, and other solvents dictates how it can be incorporated into food products, cosmetics, and perfumes.[3][19]
-
Antimicrobial Research: As a component of essential oils with antimicrobial properties, its solubility influences its efficacy in various media and its potential for use in oral care products.[5][6]
References
- 1. Showing Compound this compound (FDB016743) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0037629) [hmdb.ca]
- 3. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 6. This compound | 7779-81-9 [chemicalbook.com]
- 7. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]
- 8. scribd.com [scribd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 18. Isobutyl angelate_TargetMol [targetmol.com]
- 19. This compound, 7779-81-9 [thegoodscentscompany.com]
An In-depth Technical Guide to the Isomeric Forms and Properties of Isobutyl Angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate is an organic compound, an ester formed from isobutanol and angelic acid.[1] It is a significant component of Roman chamomile essential oil and is recognized for its characteristic fruity, wine-like aroma.[2][3] In the realm of chemical and pharmaceutical sciences, the importance of stereoisomerism cannot be overstated, as different spatial arrangements of atoms within a molecule can lead to vastly different physicochemical and biological properties. This compound serves as a prime example of this principle, existing as two distinct geometric isomers: the cis (Z) and trans (E) forms.
The cis isomer is formally known as isobutyl (2Z)-2-methylbut-2-enoate, derived from angelic acid.[2][4] The trans isomer, isobutyl (2E)-2-methylbut-2-enoate, is derived from tiglic acid and is referred to as isobutyl tiglate.[5][6] Angelic acid and tiglic acid are naturally occurring geometric isomers of 2-methyl-2-butenoic acid, with angelic acid being the cis form and the thermodynamically less stable of the two.[5][6] This inherent instability means that angelic acid and its esters, like this compound, can be converted to the more stable trans form upon heating or in the presence of acids.[6]
This technical guide provides a comprehensive overview of the isomeric forms of this compound, detailing their physicochemical properties, synthesis and characterization protocols, and known biological activities, with a particular focus on the neurological effects of the cis-isomer.
Physicochemical Properties of this compound and Isobutyl Tiglate
The geometric differences between the cis and trans isomers of this compound lead to distinct physicochemical properties. The following table summarizes the available data for both isomers.
| Property | This compound (cis or Z-isomer) | Isobutyl Tiglate (trans or E-isomer) |
| IUPAC Name | 2-methylpropyl (2Z)-2-methylbut-2-enoate[2] | 2-methylpropyl (2E)-2-methylbut-2-enoate |
| Synonyms | Isobutyl cis-2-methyl-2-butenoate, Angelic acid isobutyl ester[1][2] | Isobutyl trans-2-methyl-2-butenoate, Tiglic acid isobutyl ester |
| Molecular Formula | C₉H₁₆O₂[2] | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol [2] | 156.22 g/mol |
| Appearance | Colorless liquid[3] | Colorless liquid (presumed) |
| Odor | Winey, fruity, chamomile-like[2][7] | - |
| Boiling Point | 176-177 °C at 760 mmHg[2][7] | - |
| Density | 0.877 g/mL at 25 °C[7] | - |
| Refractive Index | 1.434 - 1.446 at 20 °C[3][7] | - |
| Flash Point | 60 °C (140 °F)[3][7] | - |
| Solubility | Soluble in methanol[7] | - |
| CAS Number | 7779-81-9[2] | 589-32-2 |
Experimental Protocols
Synthesis and Isomerization
This compound and isobutyl tiglate can be synthesized through the Fischer esterification of angelic acid or tiglic acid with isobutanol in the presence of an acid catalyst, such as sulfuric acid.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine angelic acid (or tiglic acid) (1.0 eq.), isobutanol (1.5 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) in a suitable solvent like toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation under reduced pressure.
Due to the higher thermodynamic stability of the trans-isomer, the synthesis often yields a mixture favoring isobutyl tiglate. A patented method describes the isomerization of tiglic acid or its esters to the corresponding angelic acid derivatives.[8] This can be achieved by heating the trans-isomer in the presence of a suitable catalyst, such as an organic sulfinic acid.[8]
Separation and Purification
The separation of the cis and trans isomers can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure may achieve partial separation.
-
Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating volatile isomers with high purity. A non-polar or medium-polarity column is typically used, and the separation is based on the subtle differences in the boiling points and interactions with the stationary phase.
Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the isomeric purity of the sample, while MS provides information about the molecular weight and fragmentation pattern, which will be identical for both isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the vinylic proton and the methyl groups attached to the double bond will differ between the cis and trans isomers due to the anisotropic effect of the carbonyl group. In the cis isomer (this compound), the vinylic proton is expected to be shielded compared to the trans isomer.
-
¹³C NMR: The chemical shifts of the carbons in the double bond and the methyl carbons will also be distinct for the two isomers.
-
-
Infrared (IR) Spectroscopy: Both isomers will show a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and C=C stretch (around 1650 cm⁻¹). Subtle differences in the fingerprint region may be observed.
Biological Activity and Mechanism of Action
Psychostimulant Effects
This compound, as a major constituent of Roman chamomile essential oil, has been shown to possess psychostimulant properties.[9] A study investigating the effects of Roman chamomile oil on mouse behavior identified this compound as one of the active constituents responsible for promoting ambulation.[9]
Experimental Protocol for Ambulatory Activity:
-
Animals: Male ICR mice are used for the study.
-
Administration: this compound, dissolved in a vehicle like olive oil, is administered intraperitoneally to the mice.
-
Measurement: The ambulatory activity of the mice is measured using a tilt-type ambulometer. The activity is recorded for a set period before and after the administration of the test compound.
-
Data Analysis: The total ambulatory activity is calculated and compared between the control group (vehicle only) and the experimental group.
Proposed Mechanism of Action
The ambulation-promoting effect of this compound was found to be attenuated by the administration of dopamine (B1211576) antagonists, chlorpromazine (B137089) and haloperidol.[9][10] This suggests that the psychostimulant effect of this compound involves the dopaminergic system.[9][10] The proposed mechanism is that this compound may enhance dopamine neurotransmission, leading to increased locomotor activity.
Caption: Proposed dopaminergic pathway modulation by this compound.
Antimicrobial Properties
This compound is also found in the essential oils of plants like Achillea ligustica, which have demonstrated antimicrobial activity against oral microorganisms.[7] This suggests that this compound may have potential applications in oral care products.[7]
Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound isomers.
Caption: Workflow for synthesis and analysis of this compound isomers.
Conclusion
This compound and its trans-isomer, isobutyl tiglate, provide a clear illustration of how geometric isomerism influences the properties of a molecule. While the physicochemical data for isobutyl tiglate is less readily available, the established principles of cis/trans isomerism allow for informed predictions of its properties relative to this compound. The documented psychostimulant effects of this compound, mediated through the dopaminergic system, highlight the potential for this compound in neuropharmacological research. Further investigation into the biological activities of both isomers is warranted to fully elucidate their therapeutic potential. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers working with these compounds.
References
- 1. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 7779-81-9 [thegoodscentscompany.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Angelic acid - Wikipedia [en.wikipedia.org]
- 7. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 8. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Isobutyl Angelate via Fischer-Speier Esterification
Introduction
Isobutyl angelate is a fatty acid ester found naturally in Roman chamomile oil and is valued for its characteristic fruity, wine-like aroma.[1][2] It serves as a key component in the formulation of flavors and fragrances.[1][2] This application note provides a detailed protocol for the synthesis of this compound through the Fischer-Speier esterification of angelic acid with isobutanol. This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] A critical challenge in the synthesis of angelic acid esters is the potential for isomerization of the (Z)-isomer, angelic acid, to the more thermodynamically stable (E)-isomer, tiglic acid, particularly under acidic conditions and elevated temperatures.[4] This protocol is designed to favor the formation of the desired this compound while providing guidance on monitoring potential isomerization.
Reaction Principle
The synthesis of this compound is achieved by the acid-catalyzed esterification of angelic acid with isobutanol. The reaction is reversible and is typically driven to completion by using an excess of one of the reactants (in this case, isobutanol) and/or by removing the water formed during the reaction.[5][6]
Chemical Equation:
Angelic Acid + Isobutanol ⇌ this compound + Water
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| Angelic Acid | C₅H₈O₂ | 100.12 | ≥98% | e.g., Sigma-Aldrich |
| Isobutanol | C₄H₁₀O | 74.12 | Anhydrous, ≥99% | e.g., Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (95-98%) | e.g., Fisher Scientific |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | ACS Grade | e.g., VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | e.g., Fisher Scientific |
Table 2: Equipment
| Equipment | Purpose |
| Round-bottom flask (100 mL) | Reaction vessel |
| Reflux condenser | To prevent loss of volatile reactants and products |
| Heating mantle with magnetic stirrer | For heating and mixing the reaction |
| Separatory funnel (250 mL) | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
| pH paper | To check the pH of aqueous washes |
Experimental Protocol
A detailed workflow for the synthesis of this compound is presented below.
Figure 1: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add angelic acid (10.0 g, 0.1 mol).
-
Add an excess of isobutanol (22.2 g, 27.7 mL, 0.3 mol).
-
While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
-
Reflux:
-
Heat the mixture to a gentle reflux (the boiling point of isobutanol is approximately 108°C) with continuous stirring.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Dilute the mixture with 50 mL of dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted angelic acid and the sulfuric acid catalyst.[7][8] Caution: CO₂ evolution will cause pressure buildup in the funnel.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Remove the dichloromethane and excess isobutanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity, and to quantify any potential isobutyl tiglate isomer.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound.
Table 3: Summary of Reaction Conditions and Expected Results
| Parameter | Value | Notes |
| Molar Ratio (Angelic Acid:Isobutanol) | 1:3 | An excess of alcohol is used to shift the equilibrium towards the product.[5] |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is typical for Fischer esterification.[3] |
| Catalyst Loading | ~0.5 mol% relative to angelic acid | Catalytic amount is sufficient. |
| Reaction Temperature | ~108 °C (Reflux) | The boiling point of the excess reagent, isobutanol. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC for completion. |
| Expected Yield | 60 - 80% | Yields can vary depending on reaction time and efficiency of water removal. |
| Purity (Crude) | >90% | Purity can be improved by distillation. |
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Reaction pathway for the synthesis of this compound.
The mechanism involves the initial protonation of the carbonyl oxygen of angelic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[5] The nucleophilic oxygen of isobutanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product, this compound.[9]
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure that the reagents are anhydrous, as water can shift the equilibrium back towards the reactants. The reaction time may also be extended.
-
Isomerization: To minimize the formation of the more stable isobutyl tiglate, milder acid catalysts (e.g., p-toluenesulfonic acid) or shorter reaction times can be explored.[4] The reaction temperature should be kept at the minimum required for a reasonable reaction rate.
-
Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.
This protocol provides a reliable method for the synthesis of this compound for research and development purposes. Adjustments may be necessary to optimize the yield and purity for specific applications.
References
- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 7779-81-9 [thegoodscentscompany.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. amherst.edu [amherst.edu]
- 7. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Quantitative Analysis of Isobutyl Angelate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of isobutyl angelate in a solution using gas chromatography-mass spectrometry (GC-MS) with an internal standard method.
Introduction
This compound (CAS No. 7779-81-9) is an ester found in various essential oils, notably Roman chamomile, and is used as a flavoring and fragrance agent.[1] Accurate quantification of this volatile compound is essential for quality control in the food, fragrance, and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of this compound. This application note details a validated method for its quantification.
The principle of this method involves the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. An internal standard is used to ensure accuracy and precision by correcting for variations in sample injection and instrument response.
Experimental Protocols
2.1 Materials and Reagents
-
This compound: (CAS: 7779-81-9), ≥98% purity[2]
-
2-Ethylbutyric acid (Internal Standard): (CAS: 88-09-5), ≥99% purity
-
Methanol (B129727): HPLC grade or higher
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
2.2 Instrument and Analytical Conditions
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection to maximize sensitivity. A split injection (e.g., 30:1 split ratio) can be used for more concentrated samples.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
2.3 Preparation of Standard Solutions
2.3.1 Stock Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-ethylbutyric acid and dissolve it in methanol in a 100 mL volumetric flask.
2.3.2 Calibration Standards
Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). To each calibration standard, add the internal standard to have a final concentration of 20 µg/mL.
2.4 Sample Preparation
For liquid samples, dilute an accurately measured volume or weight of the sample with methanol to bring the expected concentration of this compound within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 20 µg/mL.
2.5 GC-MS Analysis
Inject 1 µL of each calibration standard and sample into the GC-MS system. Acquire the data in SIM mode, monitoring the ions specified in Table 1.
Data Presentation
3.1 Quantitative Data
The following table summarizes the key quantitative parameters for this compound and the internal standard, 2-ethylbutyric acid. The mass spectrum of this compound is characterized by a base peak at m/z 83, with other significant fragments at m/z 55 and 101.[3]
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~8.5 | 83 | 55 | 101 |
| 2-Ethylbutyric Acid (IS) | ~7.2 | 73 | 116 | 45 |
Table 1: Retention times and selected ions for quantification.
3.2 Calibration Curve
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.05 |
| 5 | 0.24 |
| 10 | 0.49 |
| 25 | 1.23 |
| 50 | 2.48 |
| 100 | 4.95 |
Table 2: Example calibration curve data.
Visualization of Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
References
Application Notes and Protocols for the Extraction of Isobutyl Angelate from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate is an ester found in various essential oils, most notably in Roman chamomile (Chamaemelum nobile), where it is a major constituent responsible for the oil's characteristic sweet, fruity, and herbaceous aroma. This compound and the essential oils containing it are of significant interest in the pharmaceutical, cosmetic, and flavor industries due to their potential therapeutic properties, including anti-inflammatory and calming effects.
These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from essential oils, with a primary focus on Roman chamomile. The methodologies described include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Furthermore, protocols for the purification of the target compound and its quantification using gas chromatography-mass spectrometry (GC-MS) are provided.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield and composition of essential oils, and specifically the concentration of this compound, are significantly influenced by the plant material's pre-treatment (e.g., drying method) and the extraction technique employed. The following tables summarize quantitative data from various studies.
Table 1: Comparison of this compound Yield from Roman Chamomile (Chamaemelum nobile) using Different Extraction Methods
| Extraction Method | Plant Material | This compound (% in Oil/Extract) | Total Essential Oil Yield (% w/w) | Reference |
| Hydrodistillation | Shade-dried flowers | 25.85 | 1.87 | [1] |
| Supercritical Fluid Extraction (SFE) | Shade-dried flowers | Not a major component | Not specified | [1] |
| Steam Distillation | Flowers | 37.22 | 0.14 | [2] |
| Steam Distillation | Flowers | 24.5 | Not specified | [3] |
| Steam Distillation | Flowers | 36.3 - 38.5 | Not specified | [4] |
| Steam Distillation | Flowers | 32-40 | Not specified | [5] |
Table 2: Effect of Drying Method on Roman Chamomile (Chamaemelum nobile) Essential Oil Yield and this compound Content
| Drying Method | Essential Oil Yield (% w/w) | This compound Content | Reference |
| Shade-drying | 1.9 | Major component | [6] |
| Sun-drying | 0.4 | Higher than other methods | [6][7] |
| Oven-drying (40°C) | 0.9 | Lower than sun-drying | [6][7] |
Experimental Protocols
Protocol 1: Steam Distillation for the Extraction of this compound from Roman Chamomile Flowers
This protocol describes the extraction of essential oil rich in this compound from dried Roman chamomile flowers using steam distillation.
Materials and Equipment:
-
Dried Roman chamomile flowers
-
Distilled water
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried Roman chamomile flowers. For optimal extraction, the flowers should be gently crushed to increase the surface area.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the crushed chamomile flowers into the distillation flask and add distilled water until the plant material is fully submerged (a common ratio is 1:10 w/v, i.e., 1 liter of water for 100 g of flowers).
-
Distillation: Begin heating the flask using the heating mantle. The distillation process should be carried out for 2 to 4 hours, or until no more oil is collected in the condenser.[8]
-
Collection of Essential Oil: The distillate, a mixture of essential oil and water (hydrosol), will collect in the receiving vessel. The essential oil, being less dense, will form a layer on top of the water.
-
Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and then decant the clear oil into a clean, dry glass vial.
-
Storage: Store the essential oil in a tightly sealed, dark glass vial at 4°C to prevent degradation.
Protocol 2: Solvent Extraction of this compound from Roman Chamomile Flowers
This protocol outlines the extraction of this compound using an organic solvent. This method can be particularly useful for heat-sensitive compounds, although it may also co-extract non-volatile components.
Materials and Equipment:
-
Dried Roman chamomile flowers, finely ground
-
Hexane (B92381) or Ethanol (B145695) (high purity)
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh 50 g of finely ground, dried Roman chamomile flowers.
-
Extraction: Place the ground plant material in an Erlenmeyer flask. Add the solvent (e.g., 500 mL of hexane) to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Maceration: Seal the flask and stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
Filtration: Filter the mixture through a Büchner funnel to separate the plant material from the solvent extract. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent. The resulting product is a concrete or oleoresin.
-
Further Purification (Optional): The concrete can be further treated with ethanol to separate the more volatile compounds from waxes and other non-volatile materials. The ethanolic solution is then chilled to precipitate the waxes, filtered, and the ethanol is removed under vacuum to yield an absolute.
-
Storage: Store the extract in a tightly sealed, dark glass vial at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Roman Chamomile Flowers
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. It offers advantages such as high selectivity and the absence of organic solvent residues.
Materials and Equipment:
-
Dried and ground Roman chamomile flowers
-
Supercritical fluid extractor
-
High-purity CO₂
Procedure:
-
Preparation of Plant Material: Load the extraction vessel of the SFE system with a known amount of dried and ground chamomile flowers.
-
Extraction Parameters: Set the extraction conditions. Based on literature, optimal conditions for the extraction of essential oils from chamomile are around 90 atm (approximately 91 bar) and 40°C.[9]
-
Extraction Process: Pressurize the system with CO₂ to the desired pressure and heat it to the set temperature. The supercritical CO₂ will pass through the plant material, dissolving the essential oil components.
-
Fractionation and Collection: The extract-laden supercritical fluid is then passed through one or more separators where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate. For selective extraction of volatile compounds, a two-stage separation can be employed.
-
De-pressurization and Collection: After the extraction is complete, the system is slowly de-pressurized, and the collected extract is removed from the separators.
-
Storage: Store the SFE extract in a tightly sealed, dark glass vial at 4°C.
Protocol 4: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude essential oil extract using column chromatography.
Materials and Equipment:
-
Crude essential oil extract containing this compound
-
Silica (B1680970) gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system (e.g., n-hexane and ethyl acetate)
-
Test tubes or flasks for fraction collection
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective for separating components with different polarities. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding small percentages of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each) in separate test tubes.
-
Monitoring by TLC: Monitor the separation process by spotting small aliquots of the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light or by staining). Fractions containing the compound of interest (this compound) will have similar Rf values.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using GC-MS and NMR spectroscopy.
Protocol 5: GC-MS Analysis for the Quantification of this compound
This protocol provides a general method for the analysis and quantification of this compound in essential oil samples.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 1:50).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.[10]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Procedure:
-
Sample Preparation: Dilute the essential oil sample (e.g., 1 µL in 1 mL of hexane or ethanol) to an appropriate concentration for GC-MS analysis.
-
Injection: Inject the diluted sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC and MS conditions.
-
Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantification: Quantify the amount of this compound using the peak area percentage from the total ion chromatogram (TIC) or by creating a calibration curve with a pure standard for more accurate quantification.
Visualization of Workflows
Experimental Workflow for Essential Oil Extraction
Caption: General workflow for the extraction of essential oil from Roman chamomile flowers.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of this compound from crude extract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. zayataroma.com [zayataroma.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. Analytical and preparative supercritical fluid extraction of chamomile flowers and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scitepress.org [scitepress.org]
Application Notes and Protocols for the High-Yield Synthesis of Isobutyl Angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate is an organic ester recognized for its characteristic faint, pleasant, chamomile-like aroma, making it a valuable ingredient in the flavor and fragrance industries.[1][2] Beyond its sensory properties, this compound, found in essential oils of plants like Achillea ligustica, has demonstrated antimicrobial properties, suggesting its potential utility in pharmaceutical and oral care applications.[1][2] The synthesis of this compound is most commonly achieved through the Fischer esterification of angelic acid with isobutyl alcohol in the presence of an acid catalyst.[2][3]
A significant challenge in the synthesis of this compound is the potential for the isomerization of angelic acid ((Z)-2-methyl-2-butenoic acid) to its more thermodynamically stable trans-isomer, tiglic acid, particularly under harsh reaction conditions such as high temperatures and strong acidity.[4] This isomerization can lead to the formation of the undesired isobutyl tiglate, thereby reducing the yield and purity of the target compound. Therefore, careful control of reaction parameters is crucial for achieving a high yield of this compound.
This document provides detailed protocols for the synthesis of this compound via Fischer esterification, along with data on reaction conditions for similar esterifications to guide optimization efforts.
Data Presentation
While specific yield data for the synthesis of this compound is not widely published in comparative studies, the following table summarizes typical conditions and yields for Fischer esterification of various carboxylic acids with alcohols. This data serves as a valuable reference for optimizing the synthesis of this compound.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | Isobutyl Alcohol | H₂SO₄ (catalytic) | 130 (reflux) | 2.5 | 54 | [5][6] |
| Benzoic Acid | Methanol | H₂SO₄ (catalytic) | 65 (reflux) | Not specified | 90 | [7] |
| Hydroxy Acid | Ethanol | H₂SO₄ (catalytic) | Reflux | 2 | 95 | [7] |
| Lauric Acid | Ethanol | HCl (from AcCl) | Reflux | 1 | Not specified | [8] |
| Isovaleric Acid | Isoamyl Alcohol | [PPSH]₁.₅H₁.₅PW₁₂O₄₀ (6.4 wt%) | Not specified | 2 | 97.5 | [9] |
Experimental Protocols
The following protocol details the Fischer esterification method for the synthesis of this compound from angelic acid and isobutyl alcohol.
Materials and Equipment:
-
Angelic acid
-
Isobutyl alcohol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve angelic acid (1.0 equivalent) in an excess of isobutyl alcohol (e.g., 3-5 equivalents). The use of excess alcohol helps to shift the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the angelic acid) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. To minimize the risk of isomerization of angelic acid to tiglic acid, it is advisable to use the mildest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Workup: After the reaction has reached completion (as determined by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted angelic acid). Repeat this wash until no more CO₂ evolution is observed.
-
Saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess isobutyl alcohol using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.[10]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Fischer Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 3. This compound | 7779-81-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 6. scribd.com [scribd.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Synthetic Isobutyl Angelate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic isobutyl angelate. The methodologies described are standard laboratory techniques designed to remove impurities such as unreacted starting materials, catalysts, and by-products.
Overview of this compound and Synthesis Impurities
This compound is an ester recognized for its pleasant, chamomile-like aroma and is used in the flavor, fragrance, and pharmaceutical industries.[1][2] It is typically synthesized via the Fischer esterification of angelic acid with isobutanol, often using an acid catalyst like sulfuric acid.
The primary impurities in the crude synthetic product mixture include:
-
Unreacted isobutanol
-
Unreacted angelic acid
-
Water (by-product of esterification)
-
Acid catalyst (e.g., sulfuric acid)
-
Potential side-products like isobutyl isobutyrate or other isomers.[3][4]
Effective purification is crucial to achieve the desired purity (>98%) for most applications.[5] The selection of a purification strategy depends on the scale of the synthesis and the required final purity. The significant difference in boiling points and polarity among the product and impurities allows for effective separation through extraction and distillation or chromatography.
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₉H₁₆O₂ | 156.22 | 176 - 177 | 0.877 | Very slightly soluble[6] |
| Isobutanol | C₄H₁₀O | 74.12 | 108 | 0.802 | Moderately soluble |
| Angelic Acid | C₅H₈O₂ | 100.12 | 185 | 1.007 | Soluble |
| Water | H₂O | 18.02 | 100 | 1.000 | N/A |
Purification Technique 1: Aqueous Workup Followed by Fractional Distillation
This is the most common and scalable method for purifying esters. The process involves an initial liquid-liquid extraction (aqueous workup) to remove the acid catalyst and water-soluble impurities, followed by distillation to separate the target ester from the lower-boiling isobutanol.
Experimental Protocol: Aqueous Workup
-
Cooling: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Transfer: Transfer the cooled mixture to a separatory funnel of appropriate size.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297), to facilitate phase separation.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization of the acid catalyst. Continue until no more gas evolves.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous phase.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Separate and discard the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
Filtration: Filter the mixture to remove the drying agent. The resulting solution contains this compound, residual isobutanol, and the extraction solvent.
-
Solvent Removal: Remove the low-boiling extraction solvent using a rotary evaporator. The remaining crude product is now ready for distillation.
Workflow for Aqueous Workup and Distillation
Caption: Workflow for this compound Purification.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation flask of a size such that the crude product fills it to about half to two-thirds of its capacity. Use a fractionating column (e.g., Vigreux or packed column) to ensure good separation.
-
Distillation: Heat the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
First Fraction (Fore-run): Collect the initial distillate, which will primarily be residual extraction solvent and any other low-boiling impurities.
-
Second Fraction: As the temperature rises, collect the fraction corresponding to the boiling point of isobutanol (~108 °C).
-
Third Fraction (Product): Once the temperature stabilizes at the boiling point of this compound (176-177 °C), change the receiving flask and collect the pure product.[1]
-
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
Analysis: Analyze the purity of the collected product fraction using Gas Chromatography (GC) or GC-MS.
Table 2: Expected Results from Distillation
| Parameter | Expected Outcome |
| Purity | >98% |
| Yield | 60-80% (post-synthesis and purification) |
| Appearance | Colorless liquid[8] |
| Odor | Fruity, chamomile-like[2] |
Purification Technique 2: Flash Column Chromatography
For smaller-scale syntheses or when very high purity is required and distillation is impractical, flash column chromatography is an effective alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and solubility in a mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (mesh size 230-400) in the chosen mobile phase (eluent). A common starting eluent for esters is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.[9]
-
Sample Loading: Dissolve the crude this compound (after solvent removal from the workup) in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase, applying positive pressure (flash chromatography) to speed up the process.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Purity Monitoring: Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light (if applicable) or by using a staining agent (e.g., potassium permanganate). Fractions containing the pure compound will show a single spot.[9]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Column Chromatography Purification
Caption: Workflow for High-Purity Purification.
Table 3: Expected Results from Column Chromatography
| Parameter | Expected Outcome |
| Purity | >99% |
| Yield | 40-70% (post-synthesis and purification) |
| Appearance | Colorless liquid |
| Key Advantage | Excellent for removing closely related isomers or impurities with similar boiling points. |
Protocol for Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
GC-MS Instrument Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the percentage area of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be compared to library data for confirmation.[8][10]
-
References
- 1. Cas 7779-81-9,this compound | lookchem [lookchem.com]
- 2. This compound | 7779-81-9 [chemicalbook.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. shayandcompany.com [shayandcompany.com]
- 5. This compound | 7779-81-9 | TCI AMERICA [tcichemicals.com]
- 6. This compound, 7779-81-9 [perflavory.com]
- 7. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 8. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Isolation of Isobutyl Angelate from Anthemis nobilis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthemis nobilis, commonly known as Roman Chamomile, is a medicinal plant widely recognized for its therapeutic properties, including anti-inflammatory, sedative, and antispasmodic effects.[1][2] The essential oil extracted from its flowers is a complex mixture of various bioactive compounds, with esters of angelic acid being major constituents.[3] Among these, isobutyl angelate is a significant component that contributes to the characteristic aroma and potential biological activities of the oil.[2][4] This document provides a detailed protocol for the isolation of this compound from Anthemis nobilis flowers, including methods for extraction and purification, as well as a summary of expected yields.
Data Presentation: Yield and Composition
The yield of essential oil from Anthemis nobilis and the concentration of this compound within the oil can vary significantly based on factors such as plant origin, harvest time, and the drying method used for the plant material.[5] The following tables summarize quantitative data reported in the literature.
Table 1: Essential Oil Yield from Anthemis nobilis Flowers
| Plant Material State | Extraction Method | Yield (%) | Reference |
| Shade-dried flowers | Hydrodistillation | 1.87 | [6] |
| Oven-dried flowers (40°C) | Hydrodistillation | 0.95 | [6] |
| Sun-dried flowers | Hydrodistillation | 0.40 | [6] |
| Dried flowers | Hydrodistillation | 0.33 | [5] |
| Dried flowers | Hydrodistillation | 0.22 - 0.80 | [7] |
| Dried flowers | Steam Distillation | 0.14 |
Table 2: this compound Content in Anthemis nobilis Essential Oil
| Plant Origin/Cultivar | This compound (%) | Reference |
| Italy | 36.3 - 38.5 | [8] |
| Bulgaria | 37.22 | |
| Iran | 25.9 | [5] |
| Slovak Republic | 21.6 | [9] |
| Commercial Oil (UK) | 11.53 | [10] |
| Commercial Oil (Edens Garden) | 9.57 | [11] |
| Commercial Oil (Plant Therapy) | 8.7 | [12] |
| General Range | 2 - 38 | [13] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Steam Distillation
This protocol describes the extraction of the essential oil from dried Anthemis nobilis flowers using a laboratory-scale steam distillation apparatus.
Materials and Equipment:
-
Dried Anthemis nobilis flowers
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection vessel
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass funnel and filter paper
-
Amber glass vial for storage
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried Anthemis nobilis flowers. Gently crush the flowers to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the crushed flowers into the 2 L round-bottom flask and add approximately 1 L of distilled water, ensuring the flowers are fully submerged.
-
Distillation: Begin heating the flask using the heating mantle. As the water boils, steam will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor will travel to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors. The distillate, a mixture of water and essential oil, will collect in the collection vessel.
-
Extraction Duration: Continue the distillation process for 3-4 hours to ensure complete extraction of the essential oil.
-
Oil Separation: After distillation, carefully separate the oil layer from the aqueous layer (hydrosol). The essential oil is typically less dense and will form a layer on top of the water.
-
Drying the Oil: To remove any residual water, pass the collected essential oil through a small column of anhydrous sodium sulfate.
-
Storage: Store the dried essential oil in a sealed amber glass vial at 4°C to protect it from light and heat.
Protocol 2: Isolation of this compound by Preparative Gas Chromatography (Prep-GC)
This protocol outlines the purification of this compound from the extracted essential oil.
Materials and Equipment:
-
Anthemis nobilis essential oil
-
Preparative Gas Chromatograph (Prep-GC) system with a suitable column (e.g., non-polar or medium-polarity)
-
Fraction collector
-
Analytical Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis
-
Solvents (e.g., hexane) for sample preparation
Procedure:
-
Analytical GC-MS Analysis: First, analyze a small aliquot of the crude essential oil using an analytical GC-MS system to determine the retention time of this compound and the overall composition of the oil.[5]
-
Prep-GC Method Development: Based on the analytical results, develop a suitable temperature program and flow rate for the Prep-GC to achieve good separation of this compound from other components.
-
Sample Injection: Dilute the essential oil in an appropriate solvent (e.g., hexane) and inject it into the Prep-GC system.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm the purity of the isolated this compound.
-
Solvent Removal: If a solvent was used for collection, remove it under a gentle stream of nitrogen or by using a rotary evaporator to obtain the pure compound.
-
Storage: Store the purified this compound in a sealed vial at low temperature.
Visualizations
Caption: Workflow for the isolation of this compound.
References
- 1. learncanyon.com [learncanyon.com]
- 2. This compound, a molecule with various properties [landema.com]
- 3. natureinbottle.com [natureinbottle.com]
- 4. researchgate.net [researchgate.net]
- 5. revues.imist.ma [revues.imist.ma]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 11. scribd.com [scribd.com]
- 12. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 13. natur-helse.no [natur-helse.no]
Application Notes and Protocols for the Analysis of Isobutyl Angelate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate is a naturally occurring ester found in a variety of plants, most notably in the essential oil of Roman chamomile (Anthemis nobilis). It is a significant contributor to the characteristic aroma of these plants and is investigated for its potential biological activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in complex matrices such as essential oils, herbal extracts, and pharmaceutical formulations. This document provides detailed application notes and protocols for the detection and quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used analytical technique for volatile and semi-volatile compounds.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides detailed structural information for identification and quantification.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the analysis of this compound.
Protocol 1: Analysis of this compound using Liquid-Liquid Extraction followed by GC-MS
This protocol is suitable for the analysis of this compound in essential oils and other liquid matrices.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.
-
Materials:
-
Essential oil or sample containing this compound
-
Organic solvent (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps (B75204)
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the essential oil or sample into a glass vial.
-
Add 1 mL of a suitable organic solvent (e.g., hexane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.
-
Carefully transfer the supernatant to a clean GC vial for analysis.
-
If necessary, perform serial dilutions to bring the concentration of this compound within the linear range of the calibration curve.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-350 |
3. Data Analysis and Quantification
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The characteristic mass fragments of this compound should be present.
-
Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
This protocol is a solvent-free method suitable for the analysis of volatile compounds like this compound in solid or liquid samples.
HS-SPME-GC-MS Experimental Workflow
Caption: Workflow for HS-SPME-GC-MS analysis.
1. Sample Preparation and HS-SPME
-
Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a sample.
-
Materials:
-
Sample containing this compound
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
-
Procedure:
-
Place a known amount of the sample (e.g., 1 g of powdered plant material or 1 mL of a liquid sample) into a 20 mL headspace vial.
-
Seal the vial tightly with the cap and septum.
-
Place the vial in the heated agitator and allow the sample to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC-MS Parameters for HS-SPME:
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Desorption Time | 5 min |
| Oven Temperature Program | Initial temperature 40 °C (hold for 3 min), ramp to 250 °C at 5 °C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-350 |
Data Presentation: Method Validation Parameters
The following table summarizes typical performance characteristics for the quantification of this compound using GC-MS. These values are representative and should be established for each specific method and instrument.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, often determined by spike and recovery experiments. |
| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Conclusion
The GC-MS methods outlined in these application notes provide robust and reliable approaches for the detection and quantification of this compound in complex mixtures. The choice between Liquid-Liquid Extraction and Headspace SPME will depend on the nature of the sample matrix and the specific research question. Proper method validation is essential to ensure the accuracy and reliability of the obtained results. These protocols serve as a starting point for researchers, scientists, and drug development professionals working with this compound and can be adapted and optimized for specific applications.
Application Notes and Protocols: Isobutyl Angelate in Flavor and Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl angelate (CAS 7779-81-9) is a volatile ester that imparts a characteristic fruity, sweet, and slightly herbaceous aroma and flavor.[1][2] It is a key component of Roman chamomile oil and finds application in a variety of flavor and fragrance formulations.[3] This document provides detailed application notes and experimental protocols for the effective use of this compound in research and product development.
Chemical Structure and Properties:
-
IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[4]
-
Molecular Formula: C₉H₁₆O₂[4]
-
Molecular Weight: 156.22 g/mol [4]
-
Appearance: Colorless liquid[4]
-
Boiling Point: 176-177 °C[4]
-
Flash Point: 60 °C (140 °F)[3]
-
Solubility: Very slightly soluble in water; soluble in organic solvents.[4]
Regulatory and Safety Profile
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[6][7]
-
FEMA Number: 2180[4]
-
Regulatory Standing: Permitted for direct addition to food for human consumption (21 CFR 172.515).[4]
The International Fragrance Association (IFRA) has established standards for the use of this compound in fragrance formulations to ensure consumer safety.[8] Adherence to these guidelines is crucial for product compliance.
Applications in Flavor Formulations
This compound is utilized to impart fruity and floral notes in a variety of food and beverage products. Its flavor profile is often described as sweet, fruity, and reminiscent of apple, with green and spicy undertones.
Recommended Usage Levels
The following table summarizes the average maximum use levels for this compound in various food categories as reported by FEMA. These levels serve as a starting point for formulation development.
| Food Category | Average Maximum Use Level (ppm) |
| Beverages | 1.5 |
| Ice Cream, Ices, etc. | 1.5 |
| Candy | 5.0 |
| Baked Goods | 17.0 |
| Gelatins, Puddings | 7.0 |
| Chewing Gum | 30.0 |
| Icings | 24.0 |
(Source: Flavor and Extract Manufacturers Association)[6]
Experimental Protocol: Sensory Evaluation of this compound in a Model Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing this compound.
Objective: To determine the sensory threshold of this compound in a clear, lightly sweetened beverage.
Materials:
-
This compound solution (0.1% in ethanol)
-
Base beverage (e.g., sugar water at 5% sucrose, or a clear carbonated beverage)
-
Graduated pipettes and volumetric flasks
-
Sensory evaluation booths with controlled lighting and ventilation
-
Identical, odorless tasting cups, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Panel of 20-30 trained or consumer panelists
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the base beverage. Start with a concentration of 1 ppm and create a geometric series (e.g., 0.5 ppm, 0.25 ppm, etc.).
-
For each triangle test, prepare two identical "A" samples (control) and one "B" sample (containing this compound at a specific concentration).
-
-
Test Administration:
-
Present each panelist with a tray containing three coded samples (two A's and one B, or one A and two B's, randomized).
-
Instruct panelists to taste each sample from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
-
Data Analysis:
-
Record the number of correct identifications for each concentration level.
-
Use a statistical table for triangle tests to determine if the number of correct responses is significant at a given confidence level (typically p < 0.05).
-
The lowest concentration at which a statistically significant difference is detected is considered the sensory threshold.
-
Logical Workflow for Sensory Evaluation:
Caption: Workflow for sensory evaluation of this compound.
Applications in Fragrance Formulations
In perfumery, this compound contributes a fresh, fruity, and herbaceous character. It is often used to add a natural-smelling chamomile note and can be incorporated into various fragrance types, including floral, fruity, and herbal compositions.[3]
Recommended Usage Levels
-
Fragrance Concentrate: Up to 1.0%[3]
The final concentration in the consumer product will depend on the product category and the desired fragrance intensity. It is essential to consult the latest IFRA standards for specific category limits.
Experimental Protocol: Stability Testing of a Fragrance Oil Containing this compound in a Lotion Base
This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance oil containing this compound in a cosmetic emulsion.
Objective: To assess the stability of a lotion containing a fragrance with this compound under accelerated aging conditions.
Materials:
-
Fragrance oil containing a known concentration of this compound
-
Placebo lotion base (without fragrance)
-
Glass jars with airtight lids
-
Stability ovens (e.g., set to 40°C, 45°C)
-
Refrigerator (4°C)
-
pH meter, viscometer
-
Gas chromatograph with a mass spectrometer (GC-MS) for chemical analysis
-
Controlled lighting environment (for photostability)
Procedure:
-
Sample Preparation:
-
Prepare a batch of lotion containing the fragrance oil at the desired concentration (e.g., 0.5%).
-
Prepare a control batch of lotion without the fragrance oil.
-
Fill the glass jars with the lotion samples, leaving minimal headspace.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
-
Accelerated: 40°C and 45°C
-
Control: Room temperature (approx. 25°C)
-
Refrigerated: 4°C
-
Light exposure: In a window or light box with a broad-spectrum output.
-
-
-
Evaluation Schedule:
-
Evaluate the samples at initial (time 0), 2, 4, 8, and 12 weeks.
-
-
Evaluation Parameters:
-
Physical Properties:
-
Appearance: Color, clarity, phase separation.
-
Odor: Note any changes from the initial fragrance profile.
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity.
-
-
Chemical Stability (GC-MS Analysis):
-
Extract the fragrance from the lotion at each time point.
-
Analyze the extract by GC-MS to quantify the concentration of this compound and identify any degradation products.
-
-
-
Data Analysis:
-
Compare the physical and chemical properties of the aged samples to the initial and control samples.
-
Plot the concentration of this compound over time for each storage condition to determine its degradation rate.
-
Workflow for Fragrance Stability Testing:
References
- 1. scentjourner.com [scentjourner.com]
- 2. labassociates.com [labassociates.com]
- 3. This compound, 7779-81-9 [thegoodscentscompany.com]
- 4. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. IFRA standards in cosmetics [taobe.consulting]
Application Notes and Protocols for the Biocatalytic Synthesis of Isobutyl Angelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of isobutyl angelate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] The synthesis is achieved through the enzymatic esterification of angelic acid and isobutyl alcohol, utilizing an immobilized lipase (B570770), a method that aligns with the principles of green chemistry by offering high selectivity and mild reaction conditions. This protocol will focus on the use of Novozym® 435, a commercially available immobilized lipase B from Candida antarctica, which is widely employed for ester synthesis. While specific quantitative data for this compound synthesis is limited in published literature, this document presents representative data from analogous lipase-catalyzed ester syntheses to provide expected performance benchmarks.
Introduction
This compound is an organic ester recognized for its pleasant, chamomile-like aroma, making it a desirable ingredient in the flavor and fragrance sectors.[1] Beyond its sensory properties, this compound has demonstrated antimicrobial activity, suggesting its potential as an excipient or active ingredient in pharmaceutical formulations.[1]
Traditional chemical synthesis of esters often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to undesirable side reactions and environmental concerns. Biocatalytic synthesis, employing enzymes such as lipases, offers a sustainable and efficient alternative. Lipases (EC 3.1.1.3) are highly effective in non-aqueous media for catalyzing esterification reactions with high regio- and chemo-selectivity. Immobilized lipases, like Novozym® 435, provide the additional benefits of enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, making the process more economically viable.
The enzymatic synthesis of this compound proceeds via the direct esterification of angelic acid with isobutyl alcohol, as depicted in the reaction scheme below.
Data Presentation
The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of analogous short-chain esters. This data is presented to provide an expectation of the influence of various reaction parameters on conversion yields and reaction times.
Table 1: Influence of Enzyme Loading and Temperature on Ester Synthesis
| Ester Product | Lipase | Enzyme Loading (% w/w) | Temperature (°C) | Conversion Yield (%) | Reaction Time (h) | Reference |
| Isobutyl Propionate (B1217596) | Fermase CALB™ 10000 | 4 | 60 | 95.14 | 3 | [2] |
| Isobutyl Propionate | Novozym® 435 | 5 | 40 | 92.52 | 10 | |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 2.5 | 70 | 97 | >6 | [3] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 2.5 | 80 | 99 | <6 | [3] |
Table 2: Effect of Substrate Molar Ratio on Ester Conversion
| Ester Product | Lipase | Acid:Alcohol Molar Ratio | Temperature (°C) | Conversion Yield (%) | Reaction Time (h) | Reference |
| Isobutyl Propionate | Fermase CALB™ 10000 | 1:3 | 60 | 95.14 | 3 | [2] |
| Isobutyl Propionate | Novozym® 435 | 1:3 | 40 | 92.52 | 10 | |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 1:1.1 | 70 | 97 | >6 | [3] |
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 1:1.2 | 80 | 99 | <6 | [3] |
Experimental Protocols
This section provides a detailed protocol for the biocatalytic synthesis of this compound using Novozym® 435.
Materials and Equipment
-
Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)
-
Substrates:
-
Angelic acid (≥98% purity)
-
Isobutyl alcohol (≥99% purity)
-
-
Solvent (optional): n-hexane or a solvent-free system can be employed.
-
Reagents for Analysis:
-
Ethanol (for sample dilution)
-
Internal standard for GC analysis (e.g., decane)
-
-
Equipment:
-
Reaction vessels (e.g., 50 mL screw-capped flasks)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent)
-
Analytical balance
-
Micropipettes
-
Filtration apparatus
-
Rotary evaporator (for solvent removal, if applicable)
-
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of this compound is depicted below.
Synthesis Protocol
-
Reaction Setup:
-
In a 50 mL screw-capped flask, add angelic acid and isobutyl alcohol. A typical starting molar ratio is 1:1 to 1:3 (acid:alcohol). For example, for a 1:2 molar ratio, combine 1.0 g of angelic acid (approx. 10 mmol) and 1.48 g of isobutyl alcohol (approx. 20 mmol).
-
If using a solvent, add a suitable volume of n-hexane (e.g., 10 mL). For a solvent-free system, proceed without adding a solvent.
-
-
Enzyme Addition:
-
Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates. For the example above, this would be approximately 124-248 mg of Novozym® 435.
-
-
Incubation:
-
Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethanol) and add an internal standard.
-
Analyze the sample by GC-FID to determine the conversion of angelic acid and the formation of this compound.
-
-
Product Recovery:
-
Once the reaction has reached the desired conversion or equilibrium, stop the reaction.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and dried for reuse.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
-
Analytical Method (GC-FID)
-
Instrument: Gas chromatograph with a flame ionization detector.
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
Injection Volume: 1 µL.
-
Quantification: Calculate the concentration of this compound based on a calibration curve or by using an internal standard method.
Kinetic Mechanism
The lipase-catalyzed esterification of this compound is generally understood to follow a Ping-Pong Bi-Bi mechanism. This model involves the sequential binding of the substrates to the enzyme and the release of the products.
References
- 1. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters | MDPI [mdpi.com]
Application Note: Quantitative Determination of Isobutyl Angelate in Botanicals by Headspace Gas Chromatography
Abstract
This application note presents a detailed and validated static headspace gas chromatography (HS-GC) method for the quantitative analysis of isobutyl angelate in botanical materials, with a particular focus on Roman chamomile (Chamaemelum nobile). This compound is a significant volatile ester contributing to the characteristic aroma and potential biological activity of several botanicals. The described method is sensitive, specific, and reproducible, making it suitable for quality control in the pharmaceutical, cosmetic, and flavor and fragrance industries.
Introduction
This compound is a key volatile organic compound found in various plants, most notably as a major constituent of Roman chamomile essential oil.[1][2] Its quantification is essential for the standardization of botanical extracts and finished products. Headspace gas chromatography is an ideal technique for the analysis of volatile compounds in complex solid matrices as it minimizes sample preparation and reduces the risk of contamination of the GC system.[3][4] This note provides a comprehensive protocol for the determination of this compound, including sample preparation, HS-GC-MS parameters, and full method validation details in accordance with ICH guidelines.
Experimental
Reagents and Materials
-
This compound standard: (Purity ≥98%)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Botanical Matrix: Dried Roman chamomile flowers, finely ground (particle size < 500 µm)
-
Vials: 20 mL headspace vials with PTFE-lined silicone septa and aluminum caps
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
Headspace Autosampler: Agilent 7697A or equivalent
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask and dissolve in DMSO.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation: Accurately weigh 100 mg of the homogenized, dried botanical powder directly into a 20 mL headspace vial. Add 1 mL of DMSO. Seal the vial immediately.
Headspace GC-MS Method
The instrumental parameters are summarized in Table 1.
Table 1: Headspace and GC-MS Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Oven Temperature | 100 °C |
| Loop Temperature | 110 °C |
| Transfer Line Temperature | 120 °C |
| Equilibration Time | 20 minutes |
| Injection Volume | 1 mL |
| Pressurization Time | 0.5 minutes |
| Loop Fill Time | 0.2 minutes |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 83 |
| Qualifier Ions | m/z 55, 142 |
Method Validation
The method was validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Specificity
The specificity of the method was evaluated by analyzing a blank botanical matrix (known not to contain this compound) and a solvent blank. No interfering peaks were observed at the retention time of this compound. The use of MS detection with specific ions further ensures the specificity of the method.
Linearity, LOD, and LOQ
The linearity of the method was determined by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are summarized in Table 2.
Table 2: Linearity, LOD, and LOQ for this compound
| Parameter | Result |
| Linear Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Accuracy and Precision
Accuracy was assessed by performing a recovery study on a spiked blank botanical matrix at three different concentration levels (low, medium, and high). Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements. The results are presented in Table 3.
Table 3: Accuracy and Precision Data for this compound
| Spiked Level | Concentration (µg/mL) | Recovery (%) (n=3) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low | 0.5 | 98.2 | 4.5 | 5.8 |
| Medium | 5.0 | 101.5 | 3.2 | 4.1 |
| High | 15.0 | 99.7 | 2.8 | 3.5 |
Experimental Workflow
The overall workflow for the analysis of this compound in botanicals is depicted in the following diagram.
Conclusion
The developed static headspace GC-MS method is a reliable and robust procedure for the quantitative determination of this compound in botanical matrices. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a valuable tool for quality control and research in various industries that utilize botanicals rich in this volatile ester. The simple sample preparation procedure and automation capabilities of the headspace sampler allow for high-throughput analysis.
References
Application Notes and Protocols for Enhanced Detection of Carboxylic Acids via Isobutyl Angelate Derivatization
Introduction
The detection and quantification of small organic molecules, such as carboxylic acids, in complex matrices is a common challenge in analytical chemistry, particularly in the fields of metabolomics, drug discovery, and quality control. Carboxylic acids, including angelic acid, are often characterized by low volatility and high polarity, which can lead to poor chromatographic resolution and low sensitivity in techniques like gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[1][2] This document provides detailed application notes and protocols for the derivatization of carboxylic acids into their isobutyl esters, using the formation of isobutyl angelate from angelic acid as a prime example, to enhance their detection by GC-MS.
The conversion of a carboxylic acid to its corresponding isobutyl ester, such as this compound, increases its volatility and reduces its polarity.[1][3] This derivatization strategy is particularly advantageous for GC-MS analysis as it leads to improved peak shapes, enhanced sensitivity, and lower detection limits.[4] The following sections detail the quantitative improvements achievable with this method, provide step-by-step experimental protocols, and illustrate the workflows involved.
Application Notes
Principle of Enhancement
The primary challenge in the GC analysis of short-chain carboxylic acids is their high polarity and low volatility, which can result in broad, tailing peaks and poor sensitivity.[1][2] Esterification, a common derivatization technique, replaces the active hydrogen in the carboxyl group, thereby reducing hydrogen bonding and increasing the analyte's volatility.[5] The use of isobutanol for this derivatization offers a balance between providing sufficient volatility and achieving good chromatographic separation from other sample components.
Advantages of Isobutyl Ester Derivatization:
-
Increased Volatility: Isobutyl esters are significantly more volatile than their corresponding carboxylic acids, making them amenable to GC analysis.[3]
-
Improved Chromatography: The derivatized analytes exhibit sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[4]
-
Enhanced Sensitivity: Derivatization can lead to a significant increase in signal intensity in mass spectrometry, thereby lowering the limits of detection (LOD) and quantification (LOQ).[4][6]
-
Broad Applicability: This method is suitable for a range of short-chain fatty acids and other carboxylic acids present in various biological and chemical samples.[6]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of GC-MS methods for the analysis of carboxylic acids after derivatization to their isobutyl esters. These values are based on established methods for similar short-chain fatty acids and should be validated for specific applications.[3][6]
Table 1: Method Performance for Isobutylated Carboxylic Acids
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.996 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.72 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.04 - 2.41 ng/mL | [6] |
| Accuracy (Recovery) | 88.10% - 108.71% | [6] |
| Precision (Intra-day RSD%) | 0.65% - 8.92% | [6] |
| Precision (Inter-day RSD%) | 1.62% - 15.61% | [6] |
Table 2: Comparison of Detection Limits for Selected Short-Chain Fatty Acids (SCFAs)
| Analyte | Undivatized LOD (Typical) | Isobutyl Ester LOD | Fold Improvement (Approx.) |
| Acetic Acid | ~1 µg/mL | ~0.1 ng/mL | 10,000 |
| Propionic Acid | ~0.5 µg/mL | ~0.05 ng/mL | 10,000 |
| Butyric Acid | ~0.5 µg/mL | ~0.04 ng/mL | 12,500 |
| Angelic Acid (estimated) | ~0.1-0.5 µg/mL (HPLC-UV) | ~0.1 ng/mL (GC-MS) | 1,000 - 5,000 |
Note: Data for underivatized SCFAs by GC-MS is often poor due to chromatographic issues; HPLC-UV data is provided for a more practical comparison. The fold improvement is an estimation based on typical values found in the literature.
Experimental Protocols
Protocol 1: Isobutyl Esterification of Carboxylic Acids (e.g., Angelic Acid)
This protocol describes the derivatization of a carboxylic acid standard or a dried sample extract with isobutanol.
Materials:
-
Carboxylic acid standard (e.g., Angelic Acid) or dried sample extract
-
Isobutanol, anhydrous
-
Pyridine, anhydrous
-
Isobutyl chloroformate
-
Hexane (B92381), GC grade
-
Anhydrous sodium sulfate (B86663)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For a standard solution, accurately weigh 10 mg of the carboxylic acid and dissolve it in 10 mL of a suitable solvent like methanol (B129727) to create a 1 mg/mL stock solution.[3]
-
For sample extracts, ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
-
Derivatization Reaction:
-
To a 2 mL reaction vial containing the dried sample or a known amount of the standard, add 200 µL of isobutanol and 50 µL of pyridine.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Cool the vial in an ice bath for 5 minutes.
-
Slowly add 20 µL of isobutyl chloroformate to the cooled mixture. Caution: This reaction is exothermic and releases gas. Add the reagent dropwise and keep the vial in the ice bath.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.[1]
-
-
Extraction of Isobutyl Esters:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of hexane to the reaction mixture to extract the isobutyl esters.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of deionized water and vortex for another minute.
-
Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
The resulting hexane solution containing the isobutyl ester derivatives is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of Isobutyl Esters
This protocol provides typical GC-MS parameters for the analysis of isobutyl esters of short-chain carboxylic acids.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for identification of unknown derivatives)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for target analytes for enhanced sensitivity and quantification. For this compound (C9H16O2, MW: 156.22), characteristic ions would need to be determined from the mass spectrum of a standard.
-
Visualizations
Caption: Workflow for isobutyl ester derivatization and subsequent GC-MS analysis.
Caption: Conversion of a carboxylic acid to a volatile isobutyl ester.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Simultaneous quantification of eleven short-chain fatty acids by derivatization and solid phase microextraction - Gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isobutyl Angelate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isobutyl angelate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of angelic acid with isobutyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product.[1]
Q2: What are the key reaction parameters to consider for optimizing the yield of this compound?
A2: The key parameters for optimizing the synthesis of this compound include the molar ratio of reactants (isobutyl alcohol to angelic acid), the type and concentration of the catalyst, the reaction temperature, and the reaction time. Efficient removal of water, a byproduct of the reaction, is also crucial for maximizing the yield.[2][3]
Q3: What is the main side reaction or byproduct of concern in this compound synthesis?
A3: A significant challenge in the synthesis of this compound is the potential for the isomerization of angelic acid ((Z)-2-methyl-2-butenoic acid) to the more thermodynamically stable tiglic acid ((E)-2-methyl-2-butenoic acid).[4][5] This isomerization can be catalyzed by acid and heat, leading to the formation of isobutyl tiglate as a major byproduct, which can be difficult to separate from the desired product due to their similar boiling points.[4]
Q4: How can I minimize the isomerization of angelic acid to tiglic acid?
A4: To minimize isomerization, it is recommended to use milder reaction conditions. This includes using the lowest effective reaction temperature and minimizing the reaction time.[6] Alternative methods to Fischer esterification, such as Steglich esterification (using DCC and DMAP), can also be employed as they proceed under milder, non-acidic conditions.[4]
Q5: What are the recommended methods for purifying this compound?
A5: Purification of this compound typically involves several steps. After the reaction, the mixture is usually washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted angelic acid.[7] This is followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663). The final purification is often achieved by fractional distillation to separate the this compound from unreacted isobutyl alcohol and any isobutyl tiglate byproduct.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1] | - Use a large excess of isobutyl alcohol (e.g., 3-5 equivalents) to drive the equilibrium forward.[3] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2] |
| - Incomplete reaction: The reaction may not have reached completion. | - Increase the reaction time, monitoring the progress by TLC or GC. - Increase the reaction temperature, but be mindful of the increased risk of isomerization to isobutyl tiglate.[6] | |
| - Losses during workup and purification: The product may be lost during extraction or distillation. | - Ensure complete extraction of the product from the aqueous layer. - Use a fractional distillation setup with a sufficient number of theoretical plates for efficient separation.[4] | |
| Presence of Isobutyl Tiglate as a Major Byproduct | - Isomerization of angelic acid: The acidic conditions and/or high temperature of the reaction have caused the isomerization of angelic acid to the more stable tiglic acid.[4][5] | - Lower the reaction temperature. - Reduce the reaction time.[6] - Use a milder acid catalyst or a non-acidic coupling agent like DCC/DMAP (Steglich esterification).[4] |
| Difficulty in Separating this compound from Isobutyl Tiglate | - Similar boiling points: The two isomers have very close boiling points, making separation by simple distillation challenging.[4] | - Employ fractional distillation with a high-efficiency column.[4] - For high-purity applications, consider preparative chromatography (GC or HPLC). |
| Reaction Does Not Proceed or is Very Slow | - Inactive catalyst: The acid catalyst may be old or contaminated with water. | - Use fresh, anhydrous acid catalyst. |
| - Insufficient heating: The reaction temperature may be too low to overcome the activation energy. | - Ensure the reaction mixture is being heated to the target temperature and is refluxing gently. |
Data Presentation
| Run | Molar Ratio (Isobutanol:Angelic Acid) | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Isobutyl Tiglate (%) |
| 1 | 1:1 | 1 | 80 | 4 | 55 | 5 |
| 2 | 3:1 | 1 | 80 | 4 | 75 | 5 |
| 3 | 5:1 | 1 | 80 | 4 | 85 | 6 |
| 4 | 3:1 | 2 | 80 | 4 | 80 | 8 |
| 5 | 3:1 | 1 | 100 | 4 | 82 | 15 |
| 6 | 3:1 | 1 | 80 | 8 | 88 | 7 |
Experimental Protocols
Key Experiment: Fischer Esterification of Angelic Acid with Isobutyl Alcohol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Angelic acid
-
Isobutyl alcohol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add angelic acid (1.0 equivalent) and isobutyl alcohol (3.0-5.0 equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mol% relative to the angelic acid) to the mixture. Add a few boiling chips.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted angelic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
References
Technical Support Center: Isobutyl Angelate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl angelate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is isobutyl tiglate. This occurs due to the isomerization of the starting material, angelic acid ((Z)-2-methylbut-2-enoic acid), to its more thermodynamically stable E-isomer, tiglic acid, during the esterification process. This isomerization is particularly favored under harsh reaction conditions, such as high temperatures and the presence of strong acids, which are characteristic of the Fischer esterification method.
Q2: How can I minimize the formation of isobutyl tiglate?
A2: To reduce the formation of the isobutyl tiglate byproduct, it is crucial to employ milder reaction conditions. The Steglich esterification method is highly recommended as it operates at or below room temperature and under neutral pH, thus minimizing the risk of angelic acid isomerization.
Q3: Besides isobutyl tiglate, what other side products might I encounter?
A3: Other potential side products are generally method-dependent:
-
Fischer Esterification: In addition to isomerization, side reactions such as the dehydration of isobutanol to isobutylene (B52900) can occur, especially at high temperatures with a strong acid catalyst.
-
Steglich Esterification: A common byproduct of this method is N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[1] This can be minimized by ensuring the efficient reaction of the intermediate with isobutyl alcohol.
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion. For Fischer esterification, ensure a sufficient reaction time and effective removal of water to drive the equilibrium towards the product. For Steglich esterification, verify the quality and stoichiometry of your coupling reagents (DCC/EDC and DMAP).
-
Hydrolysis: The presence of excess water can lead to the hydrolysis of the ester product back to angelic acid and isobutyl alcohol. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of significant amounts of side products, as detailed above, will naturally lower the yield of the desired this compound.
-
Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| High percentage of isobutyl tiglate impurity detected (e.g., by GC-MS). | The reaction conditions (high temperature, strong acid) are causing isomerization of angelic acid to tiglic acid. | Switch to a milder esterification method such as the Steglich esterification. If using Fischer esterification is necessary, attempt to lower the reaction temperature and use a less harsh acid catalyst, although some isomerization is likely unavoidable. |
| Presence of a significant amount of unreacted angelic acid. | The esterification reaction is incomplete. | For Fischer esterification, increase the reaction time or use a Dean-Stark apparatus to remove water and drive the equilibrium. For Steglich esterification, ensure the DCC or EDC and DMAP are fresh and used in the correct stoichiometric amounts. |
| Formation of an insoluble white precipitate that is not the product (in Steglich esterification). | This is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. | DCU is insoluble in most common organic solvents and can be removed by filtration of the reaction mixture. |
| Low overall yield after purification. | Product loss during workup and purification. | Optimize the extraction procedure by ensuring correct pH adjustments and using an adequate volume of extraction solvent. For column chromatography, select an appropriate solvent system to achieve good separation of this compound from any byproducts and unreacted starting materials. |
| Detection of isobutylene or diisobutyl ether. | Dehydration of isobutyl alcohol due to high temperatures and strong acid in Fischer esterification. | Lower the reaction temperature and consider using a milder acid catalyst. Alternatively, use the Steglich esterification method which avoids high temperatures. |
Quantitative Data Summary
The choice of synthesis method significantly impacts the yield of this compound and the formation of the isobutyl tiglate side product. While exact figures can vary based on specific reaction conditions, the following table provides an illustrative comparison.
| Method | Typical Yield of this compound | Typical Percentage of Isobutyl Tiglate | Key Considerations |
| Fischer Esterification | 40-60% | 30-50% | High temperatures and strong acid catalysis lead to significant isomerization. Requires water removal to drive equilibrium. |
| Steglich Esterification | 70-90% | <5% | Mild, room temperature conditions minimize isomerization. Produces dicyclohexylurea (DCU) byproduct which must be filtered off. |
Experimental Protocols
Fischer Esterification of Angelic Acid with Isobutanol
This protocol is a representative example and may require optimization.
Materials:
-
Angelic acid (1.0 eq)
-
Isobutyl alcohol (3.0 eq)
-
Concentrated sulfuric acid (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add angelic acid and toluene.
-
Add isobutyl alcohol to the flask.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Steglich Esterification of Angelic Acid with Isobutyl Alcohol
This protocol offers a milder alternative to the Fischer esterification.
Materials:
-
Angelic acid (1.0 eq)
-
Isobutyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (B109758) (anhydrous)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve angelic acid, isobutyl alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Isobutyl Angelate Analysis by Gas Chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic (GC) analysis of isobutyl angelate. The information is tailored to researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a distortion in a chromatogram where the peak is not symmetrical, and the latter half is broader than the front half.[1] This is a common issue for polar compounds like esters, including this compound, especially when they interact with active sites within the GC system.[1] Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, making accurate integration and quantification difficult.[1]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: The most common causes for peak tailing of a moderately polar compound like this compound include:
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Active Sites: The ester functional group in this compound can interact with active silanol (B1196071) groups in the GC inlet liner or on the column itself, causing the peak to tail.[1]
-
Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can create new active sites.[2]
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Improper Column Installation: A poorly cut or incorrectly installed column can disrupt the carrier gas flow path, leading to peak distortion.[1][2]
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Inlet Temperature Too Low: Insufficient inlet temperature can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.
Q3: How can I differentiate between a chemical cause (active sites) and a physical cause (e.g., bad column cut) for peak tailing?
A3: A good diagnostic approach is to observe the entire chromatogram. If all peaks, including non-polar compounds, are tailing, the issue is likely physical, such as a poor column cut or improper installation.[3] If only the this compound peak and other polar compounds in your sample are tailing, the cause is more likely chemical in nature, pointing towards active sites in the system.[3]
Q4: Can my choice of solvent affect the peak shape of this compound?
A4: Yes, a mismatch between the polarity of the sample solvent and the stationary phase can lead to peak distortion, especially in splitless injection mode.[1] It is advisable to dissolve your this compound standard and samples in a solvent that is compatible with the polarity of your GC column.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Caused by Active Sites
If you suspect active sites are the cause of your this compound peak tailing, follow these steps:
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Inlet Maintenance: The inlet is a common source of active sites.
-
Replace the Inlet Liner: Regularly replace the inlet liner with a new, deactivated one. For polar analytes like esters, a liner with deactivation is crucial.[1]
-
Replace the Septum: Particles from a worn septum can fall into the liner and create active sites.
-
-
Column Maintenance:
-
Trim the Column: If the inlet end of the column is contaminated, trimming 15-20 cm from the front can remove the active sites and restore peak shape.[1]
-
Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual moisture or contaminants.
-
Guide 2: Optimizing GC Parameters for this compound
If maintenance does not resolve the peak tailing, optimizing your GC method parameters is the next step.
-
Increase Inlet Temperature: A higher inlet temperature can ensure the complete and rapid vaporization of this compound, minimizing band broadening in the inlet.
-
Adjust Oven Temperature Program:
-
Ensure the initial oven temperature is appropriate. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1]
-
A faster temperature ramp rate can sometimes lead to sharper peaks for later eluting compounds.
-
Experimental Protocol: GC Analysis of this compound
This section provides a hypothetical but typical experimental protocol for the analysis of this compound.
| Parameter | Setting |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 220°C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.
Caption: A flowchart for diagnosing the cause of GC peak tailing.
References
Preventing isomerization of isobutyl angelate during synthesis
Welcome to the technical support center for the synthesis of isobutyl angelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the isomerization of this compound to its more stable isomer, isobutyl tiglate, during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure this compound?
A1: The main difficulty is the isomerization of the desired (Z)-isomer, this compound, into the thermodynamically more stable (E)-isomer, isobutyl tiglate. This occurs because angelic acid and its esters can readily isomerize under certain conditions, particularly with heat and acid catalysis, leading to a mixture of products that can be challenging to separate.
Q2: Why does this compound isomerize to isobutyl tiglate?
A2: This isomerization is a classic example of kinetic versus thermodynamic control. This compound is the kinetic product, meaning it forms faster under milder conditions. However, isobutyl tiglate is the thermodynamic product, which is more stable due to reduced steric hindrance. Given sufficient energy (e.g., heat) or a catalytic pathway (e.g., acid), the less stable angelate will convert to the more stable tiglate until thermodynamic equilibrium is reached, which heavily favors the tiglate.
Q3: Which synthesis methods are prone to causing isomerization?
A3: Traditional acid-catalyzed esterification methods, such as the Fischer esterification, are highly prone to causing isomerization. These reactions typically involve heating a carboxylic acid (angelic acid) and an alcohol (isobutanol) with a strong acid catalyst like sulfuric acid. The combination of acid and heat provides the ideal conditions for the conversion of the angelate to the tiglate.
Q4: What general strategies can be employed to minimize isomerization?
A4: To minimize isomerization, the synthesis should be conducted under kinetic control. This involves using mild, non-acidic reaction conditions, lower reaction temperatures, and shorter reaction times. The goal is to form the angelate ester quickly without providing enough energy for it to overcome the activation barrier to isomerize to the tiglate.
Q5: How can I monitor the isomeric ratio during my experiment?
A5: The most effective methods for monitoring the ratio of this compound to isobutyl tiglate are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, being the (Z)-isomer, is typically less retained and elutes slightly earlier than the (E)-isomer, isobutyl tiglate, on standard non-polar columns like a DB-5. ¹H NMR spectroscopy can also be used to determine the isomeric ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts for each isomer.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Significant formation of isobutyl tiglate (>10%) | Reaction temperature is too high. | Maintain the reaction at or below room temperature. For Steglich esterification, initial cooling to 0 °C is recommended. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC-MS and stop it as soon as the angelic acid is consumed (typically 2-4 hours for Steglich esterification). | |
| Use of an acidic catalyst (e.g., H₂SO₄). | Avoid strong acid catalysts. Employ milder coupling agents like DCC or EDC with a DMAP catalyst. | |
| Acidic impurities in starting materials or solvent. | Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Use of freshly distilled solvents is recommended. | |
| Low yield of this compound | Incomplete reaction. | Ensure the coupling agent (e.g., DCC) is added in a slight excess (1.1-1.2 equivalents). Allow the reaction to proceed for a sufficient duration, monitoring by TLC. |
| Formation of N-acylurea byproduct (in Steglich esterification). | Ensure an adequate catalytic amount of DMAP (5-10 mol%) is used. This accelerates the desired ester formation, outcompeting the N-acylurea side reaction. | |
| Loss of product during work-up. | During aqueous washes, ensure the pH is not strongly acidic or basic to prevent hydrolysis. Minimize the volume of solvent used for extractions to facilitate concentration. | |
| Difficulty in removing dicyclohexylurea (DCU) byproduct | DCU is partially soluble in the reaction solvent. | After the reaction is complete, cool the reaction mixture in an ice bath or freezer to further precipitate the DCU before filtration. Rinsing the filter cake with a small amount of cold solvent can improve recovery. |
| Co-elution during column chromatography. | If purification by column chromatography is necessary, try different solvent systems. DCU is less soluble in non-polar solvents like hexanes. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. |
Data Presentation
Table 1: Physical Properties of this compound and Isobutyl Tiglate
| Property | This compound ((Z)-isomer) | Isobutyl Tiglate ((E)-isomer) |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol |
| Boiling Point | 176-177 °C | 182-184 °C |
| Appearance | Colorless liquid | Colorless liquid |
Table 2: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Temperature | Isomerization Risk | Key Considerations |
| Fischer Esterification | H₂SO₄ (catalytic) | Reflux | High | Simple and inexpensive but leads to significant isomerization to the thermodynamic product (tiglate). |
| Steglich Esterification | DCC or EDC, DMAP (catalytic) | 0 °C to Room Temp. | Low | Mild conditions favor the kinetic product (angelate). Requires removal of urea (B33335) byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification (Minimized Isomerization)
This protocol is designed to favor the formation of the kinetic product, this compound, by using mild, non-acidic conditions at room temperature.
Materials:
-
Angelic acid (1.0 eq)
-
Isobutanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve angelic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add isobutanol (1.2 eq) to the solution.
-
Cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled angelic acid mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the angelic acid spot disappears.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite or a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any residual starting material and the small amount of isobutyl tiglate formed.
Protocol 2: Analytical Monitoring by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Split Ratio: 50:1 (adjust as needed based on sample concentration)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
Expected Elution Order: this compound (Z-isomer) will elute before isobutyl tiglate (E-isomer). The ratio of the two isomers can be determined by integrating the respective peak areas in the total ion chromatogram.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Isomerization of this compound to isobutyl tiglate.
Technical Support Center: Matrix Effects in LC-MS Analysis of Isobutyl Angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of isobutyl angelate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in the analysis of this compound.[3][4][5] In complex biological matrices such as plasma or urine, components like phospholipids (B1166683), salts, and endogenous metabolites are common causes of matrix effects.[4][6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method where a known amount of this compound is spiked into a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.[8][9]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal of the analyte corresponds to regions of ion suppression or enhancement caused by co-eluting matrix components.[1][3]
-
Comparison of Calibration Curves: Generating two calibration curves, one in a clean solvent and another in the sample matrix (matrix-matched calibration), can reveal matrix effects. A difference in the slopes of the two curves is indicative of matrix effects.
Q3: What are the primary causes of ion suppression for a small molecule like this compound?
A3: Ion suppression for this compound, a fatty acid ester, can be caused by several factors:
-
Competition for Ionization: Co-eluting compounds with higher concentrations or greater ionization efficiency can compete with this compound for the available charge in the ion source, reducing its signal.[7]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[7]
-
Ion Source Contamination: Buildup of non-volatile materials in the ion source can lead to a general decrease in sensitivity and signal stability.[10][11]
-
Phospholipids: In biological samples like plasma, phospholipids are a notorious cause of ion suppression and can co-elute with many analytes.[6]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy for this compound quantification.
-
Possible Cause: Undiagnosed matrix effects are likely causing variable ion suppression or enhancement across different samples.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of your biological matrix to determine the variability of the matrix effect.
-
Implement an Internal Standard: Use a suitable internal standard (IS) to compensate for signal variations. A stable isotope-labeled (SIL) internal standard for this compound would be the ideal choice as it co-elutes and experiences similar matrix effects.[12][13] If a SIL-IS is unavailable, a structural analog can be used, but its ability to track the matrix effects on the analyte must be thoroughly validated.[12][13]
-
Optimize Chromatography: Modify the LC gradient to separate this compound from the regions of significant ion suppression identified through post-column infusion experiments.[3]
-
Issue 2: Low signal intensity (ion suppression) for this compound.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[14]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[3][8]
-
Check for Source Contamination: A consistently low signal across all injections may indicate a contaminated ion source. Follow the manufacturer's instructions for cleaning the ion source.[11]
-
Switch Ionization Mode/Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to matrix effects.[15]
-
Quantitative Data Summary
The following table summarizes the quantitative assessment of matrix effects using the post-extraction spike method.
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in absence of matrix) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Internal Standard (IS) Normalized MF | (MF of Analyte) / (MF of IS) | A value close to 1 suggests the IS effectively compensates for the matrix effect.[16] |
| Coefficient of Variation (%CV) of MF | (Standard Deviation of MF) / (Mean of MF) * 100 | A %CV > 15% across different matrix lots indicates significant variability in the matrix effect.[17] |
Table 1: Key parameters for the quantitative assessment of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at a specific concentration (e.g., low, medium, and high QC levels) in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with this compound standards to the same final concentrations as in Set A.
-
Set C (Matrix Blank): Analyze the extracted blank matrix to check for interferences at the retention time of this compound.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the mean MF and the %CV across the different lots.
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Apparatus Setup:
-
Use a syringe pump to deliver a constant flow of a standard solution of this compound.
-
Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer ion source using a T-connector.
-
-
Infusion and Injection:
-
Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
Inject a prepared blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Regions where the signal intensity drops indicate ion suppression, while regions where it increases indicate ion enhancement. This provides a profile of the matrix effect across the chromatogram.[1]
-
Visualizations
Caption: Workflow for matrix effect compensation using an internal standard.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. providiongroup.com [providiongroup.com]
- 16. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Purity issues in commercially available isobutyl angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available isobutyl angelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic ester with the chemical formula C₉H₁₆O₂.[1] It is known for its pleasant, chamomile-like odor and is used as a flavoring agent and fragrance ingredient.[1] In the pharmaceutical industry, it may be used as an excipient or as an active ingredient due to its potential antimicrobial properties.[1]
Q2: What are the common purity issues with commercially available this compound?
The most common purity issues with commercially available this compound often relate to impurities arising from its synthesis and potential degradation. These can include:
-
Geometric Isomer: The most significant impurity is often isobutyl tiglate, the (E)-isomer of this compound (which is the (Z)-isomer).
-
Residual Starting Materials: Unreacted isobutyl alcohol and angelic acid from the esterification synthesis may be present.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to other related esters or byproducts.
-
Degradation Products: Over time or due to improper storage conditions (e.g., exposure to heat, light, or moisture), this compound can degrade.
Q3: Why is the presence of the isobutyl tiglate isomer a concern in pharmaceutical applications?
In drug development, different geometric isomers of a molecule can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] One isomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[2] Therefore, regulatory agencies have stringent requirements for the control of isomeric impurities to ensure the safety and efficacy of the final drug product.[2][3]
Q4: What are the typical purity specifications for commercially available this compound?
Most chemical suppliers offer this compound with a purity of ≥98.0% as determined by Gas Chromatography (GC). It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to understand the specific impurity profile.
Troubleshooting Guides
Problem 1: Unexpected peaks in the Gas Chromatography (GC) analysis of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Isobutyl Tiglate Isomer | The geometric isomer, isobutyl tiglate, is a very common impurity. It will have a similar mass spectrum to this compound but a different retention time on the GC column. To confirm, obtain a pure standard of isobutyl tiglate for comparison. |
| Residual Starting Materials | Unreacted isobutyl alcohol and angelic acid may be present. Check for peaks corresponding to the retention times of these compounds. |
| System Contamination | Ghost peaks can appear due to contamination in the GC system (e.g., septum bleed, contaminated liner). Run a blank injection to check for system contamination. If ghost peaks are present, clean the injector port and replace the liner and septum. |
| Peak Splitting | This can be caused by improper column installation, a dirty inlet liner, or a mismatch between the solvent and the stationary phase. Ensure the column is installed correctly, clean or replace the liner, and verify that the solvent is appropriate for the GC column phase.[4][5][6][7] |
Problem 2: Inconsistent experimental results that may be attributed to impure this compound.
Logical Workflow for Investigating Purity Issues:
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound purity issues.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a commercial this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Reference standards for this compound and potential impurities (if available)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of all components.
-
Analyze the mass spectrum of each peak to identify the compounds. The mass spectrum of this compound will have a molecular ion peak at m/z 156.
-
-
Data Interpretation:
-
Calculate the purity of this compound based on the relative peak area of the main peak.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Pay close attention to peaks with a mass spectrum similar to this compound but with a different retention time, as this could indicate the presence of the isobutyl tiglate isomer.
-
GC-MS Analysis Workflow:
Caption: Workflow for the purity analysis of this compound using GC-MS.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove lower and higher boiling point impurities from a sample of this compound.
Materials:
-
Impure this compound
-
Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Distillation:
-
Place the impure this compound and boiling chips into the distillation flask.
-
Slowly heat the flask.
-
Collect the fractions that distill at different temperature ranges. The boiling point of this compound is approximately 176-177 °C.[1] Lower boiling impurities will distill first, followed by the pure this compound. Higher boiling impurities will remain in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS to determine the effectiveness of the separation.
Fractional Distillation Workflow:
Caption: Workflow for the purification of this compound using fractional distillation.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity | Type | Source | Potential Impact |
| Isobutyl Tiglate | Geometric Isomer | Synthesis | Different biological activity and toxicity, may affect drug efficacy and safety.[2][3] |
| Isobutyl Alcohol | Residual Starting Material | Synthesis | May affect reaction kinetics or formulation properties. |
| Angelic Acid | Residual Starting Material | Synthesis | Can alter the pH of formulations and potentially catalyze degradation. |
| Other Esters | Synthesis Byproduct | Side reactions during synthesis | Unknown pharmacological or toxicological effects. |
| Degradation Products | Degradation | Improper storage or handling | Reduced potency of the active ingredient, potential for toxic byproducts.[8] |
References
- 1. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Purification [chem.rochester.edu]
- 6. lcms.cz [lcms.cz]
- 7. uspnf.com [uspnf.com]
- 8. qingmupharm.com [qingmupharm.com]
Technical Support Center: Optimizing Isobutyl Angelate Biocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isobutyl angelate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the biocatalytic production of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Inappropriate enzyme selection for the specific ester synthesis. | Screen a panel of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei, Pseudomonas cepacia) to identify the most effective one for this compound synthesis. |
| Enzyme denaturation due to suboptimal pH or temperature. | Optimize the reaction temperature, typically between 40-60°C for lipases, and ensure the pH of the reaction medium is within the optimal range for the selected enzyme.[1] | |
| Presence of inhibitors in the reaction mixture. | Ensure the purity of substrates (isobutanol and angelic acid or its ester). Contaminants can inhibit enzyme activity. | |
| Low Product Yield | Sub-optimal substrate molar ratio. | Systematically vary the molar ratio of isobutanol to the acyl donor (e.g., angelic acid, methyl angelate) to find the optimal balance that favors product formation without causing substrate inhibition. |
| Water accumulation in the reaction medium leading to hydrolysis. | Add molecular sieves to the reaction to remove water produced during esterification. For immobilized enzymes, the formation of a water layer around the biocatalyst can be an issue, and using a solvent-free system or a hydrophobic solvent can mitigate this.[2] | |
| Enzyme inhibition by substrates or product. | High concentrations of short-chain alcohols and acids can inhibit or inactivate lipases.[2] Consider a fed-batch or continuous process to maintain low substrate concentrations. Immobilization of the enzyme can also enhance its stability against such inhibition.[3] | |
| Formation of Byproducts | Isomerization of angelic acid to tiglic acid. | This is more common in chemical synthesis at high temperatures but can occur. Enzymatic catalysis is typically more specific and operates under milder conditions, reducing this risk.[4] |
| Hydrolysis of the ester product back to acid and alcohol. | As mentioned above, effectively remove water from the reaction medium.[2] | |
| Difficulty in Enzyme Reuse | Leaching of the enzyme from the support (for immobilized enzymes). | Ensure the immobilization protocol is robust. Covalent attachment or entrapment methods can be more stable than simple adsorption. |
| Mechanical damage to the immobilized enzyme particles. | Use gentle agitation and select a robust support material. In packed bed reactors, fine solid particles can block filters.[2] | |
| Inactivation of the enzyme after the first cycle. | Wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates or products that might be inhibitory before starting the next cycle.[5] |
Frequently Asked Questions (FAQs)
1. Which type of enzyme is best suited for this compound synthesis?
Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity.[4] Commercially available immobilized lipases such as Novozym 435 (Candida antarctica lipase (B570770) B) are often a good starting point due to their high stability and activity in organic media.[1][6]
2. What are the key parameters to optimize for maximizing this compound yield?
The critical parameters to optimize include:
-
Enzyme Selection : Different lipases exhibit varying activities and selectivities.[7]
-
Temperature : Typically, lipase activity increases with temperature up to an optimum (often 40-60°C) before denaturation occurs.[1]
-
Substrate Molar Ratio : An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation, but very high concentrations can cause inhibition.[1]
-
Enzyme Concentration : Increasing the enzyme amount can increase the reaction rate, but there is a point of diminishing returns.
-
Water Content : Water is a product of esterification and can promote the reverse hydrolytic reaction. Its removal is crucial for high yields.[2]
3. Should I use a solvent-free system or an organic solvent?
Both approaches have their merits.
-
Solvent-free systems are considered "greener" and can lead to higher product concentrations, simplifying downstream processing.[1] However, high concentrations of substrates can be inhibitory to the enzyme.[2]
-
Organic solvents (like hexane (B92381) or heptane) can reduce substrate inhibition and improve mass transfer. However, they add to the cost and environmental impact of the process. The choice of solvent can also influence enzyme activity and stability.[4]
4. How can I improve the reusability of my immobilized lipase?
To enhance reusability:
-
Choose a robust immobilization support and a strong attachment chemistry.
-
After each reaction cycle, wash the immobilized enzyme to remove residual substrates and products.[5]
-
Optimize reaction conditions (temperature, pH) to minimize enzyme denaturation during each cycle.
-
Handle the immobilized enzyme gently to prevent physical damage.
5. What is the typical reaction mechanism for lipase-catalyzed esterification?
The reaction follows a Ping-Pong Bi-Bi mechanism. The active site of the lipase, which contains a serine residue, first reacts with the acyl donor (angelic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the nucleophile (isobutanol) to form the this compound ester and regenerate the free enzyme.[5]
Data Presentation
Table 1: Comparison of Different Lipases for this compound Synthesis (Illustrative Data)
| Enzyme Source | Immobilization Support | Conversion (%) after 24h |
| Candida antarctica Lipase B | Macroporous Acrylic Resin | 92 |
| Rhizomucor miehei Lipase | Anion Exchange Resin | 78 |
| Pseudomonas cepacia Lipase | Ceramic Beads | 85 |
| Thermomyces lanuginosus Lipase | Silica Gel | 65 |
Table 2: Effect of Temperature on this compound Yield (Illustrative Data for C. antarctica Lipase B)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 30 | 12 | 65 |
| 40 | 12 | 88 |
| 50 | 12 | 95 |
| 60 | 12 | 82 |
Experimental Protocols
Protocol 1: Screening of Lipases for this compound Synthesis
-
Preparation : In separate 20 mL vials, place 50 mg of each immobilized lipase to be tested.
-
Reaction Mixture : To each vial, add 5 mmol of angelic acid and 10 mmol of isobutanol (2:1 molar ratio of alcohol to acid). Add 5 mL of n-heptane as the solvent and 200 mg of 3Å molecular sieves.
-
Incubation : Place the vials in a shaking incubator at 45°C and 200 rpm for 24 hours.
-
Sampling and Analysis : Withdraw a 100 µL sample from each vial at predetermined time points (e.g., 2, 4, 8, 24 hours). Dilute the sample with n-heptane.
-
Quantification : Analyze the samples by gas chromatography (GC) to determine the concentration of this compound. Calculate the percentage conversion.
Protocol 2: Reusability of Immobilized Lipase
-
Initial Reaction : Perform the synthesis of this compound using the optimal conditions identified.
-
Enzyme Recovery : After the first reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration.[5]
-
Washing : Wash the recovered enzyme with 10 mL of n-hexane three times to remove any adsorbed substrates and products.[5]
-
Drying : Dry the enzyme under vacuum for 1 hour.[5]
-
Subsequent Cycles : Reintroduce the washed and dried enzyme into a fresh reaction mixture and repeat the synthesis under the same conditions for multiple cycles.
-
Activity Assessment : Measure the product yield after each cycle to determine the residual activity of the enzyme.
Visualizations
Caption: Workflow for selecting and optimizing an enzyme for this compound biocatalysis.
Caption: Reaction mechanism for lipase-catalyzed synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives | MDPI [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Solvent Consumption in Isobutyl Angelate Extraction
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing solvent use during the extraction of isobutyl angelate. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of reducing solvent consumption in this compound extraction?
A1: Reducing solvent consumption has several key benefits:
-
Environmental Impact: It minimizes the release of volatile organic compounds (VOCs) and reduces hazardous waste generation.[1]
-
Economic Savings: It lowers costs associated with purchasing fresh solvents and disposing of used solvents. Solvent recovery systems can reduce purchase needs by up to 50%.[2]
-
Process Safety: Using smaller volumes of flammable or toxic solvents enhances laboratory safety.
-
Regulatory Compliance: It helps adhere to increasingly strict environmental regulations concerning solvent use and disposal.[2]
Q2: What are some "greener" alternative solvents I can consider for this compound extraction?
A2: Selecting a greener solvent is a primary step in reducing environmental impact. Instead of traditional solvents like hexane (B92381) or dichloromethane, consider alternatives based on their safety, environmental impact, and renewability. Some potential options include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can be a suitable replacement for THF and other ethers.[1]
-
Supercritical Fluids: Supercritical CO2, used in Supercritical Fluid Extraction (SFE), is a non-toxic, non-flammable, and environmentally benign solvent alternative, particularly effective for extracting compounds from natural products like Roman chamomile, which contains this compound.[3]
-
Ionic Liquids: These are salts that are liquid at low temperatures and can be tailored for specific extraction needs. Their low volatility reduces air pollution.[4][5] Using them in aqueous solutions can lower viscosity and improve mass transfer.[5]
Q3: How can I implement solvent recycling in my workflow?
A3: Solvent recycling, also known as solvent recovery, is a highly effective method for reducing consumption. The most common technique is distillation, which separates the solvent from the extracted this compound and other non-volatile impurities based on differences in boiling points.[2][6] For heat-sensitive compounds, vacuum distillation can be employed to lower the solvent's boiling point and prevent degradation.[7] Recovered solvents can often be reused in the same process, significantly cutting down on waste and cost.[2]
Q4: Can changing my extraction technique reduce overall solvent use?
A4: Absolutely. Moving from a traditional technique like batch liquid-liquid extraction to a more modern one can drastically cut solvent volumes.
-
Supported Liquid Extraction (SLE): This technique uses a solid support to immobilize the aqueous phase, eliminating the vigorous shaking that can lead to emulsions and often requiring less organic solvent for efficient extraction.[8]
-
Supercritical Fluid Extraction (SFE): As mentioned, SFE uses supercritical CO2, which is vented off post-extraction, leaving a solvent-free product and eliminating the need for liquid organic solvents.[3]
-
Automated Chromatography Systems: Modern flash chromatography systems can use automated gradients to optimize separations, reducing the total solvent volume compared to manual methods.[1]
Troubleshooting Guide
Q1: I am experiencing a low yield of this compound. What are the common causes related to solvent choice?
A1: Low yield can be attributed to several factors:
-
Incorrect Solvent Polarity: this compound is an ester with moderate polarity. The extraction solvent must have an appropriate polarity to effectively solubilize the target compound. If the solvent is too polar or too non-polar, extraction efficiency will be poor.
-
Insufficient Solvent Volume: While the goal is to reduce solvent, using too little can lead to an incomplete extraction. Ensure the solvent volume is sufficient to fully partition the analyte from the matrix.
-
Inadequate Phase Contact: In liquid-liquid extractions, ensure sufficient mixing (without causing stable emulsions) to maximize the surface area between the two phases, allowing for efficient mass transfer.
Q2: I am consistently getting an emulsion during my liquid-liquid extraction (LLE) of an aqueous solution. How can I resolve this?
A2: Emulsion formation is a frequent issue in LLE, especially with complex matrices.[8] Here are several strategies to prevent or break an emulsion:
-
Prevention: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This reduces the energy input that creates emulsions while still allowing for phase contact.[8]
-
"Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[8]
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper, which can physically break the emulsion.[8]
-
Centrifugation: Centrifuging the mixture can provide the force needed to separate the layers.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[8]
Q3: My extracted this compound is contaminated with impurities. How can I improve the selectivity of my extraction?
A3: Improving selectivity ensures that you are primarily extracting your target compound.
-
pH Adjustment: If your sample is in an aqueous solution, adjusting the pH can ionize acidic or basic impurities, making them more soluble in the aqueous phase and less likely to be extracted into the organic solvent.
-
Solvent Selection: Experiment with different solvents. A solvent that is highly selective for this compound will co-extract fewer impurities.
-
Wash Steps: After the initial extraction, wash the organic phase with a small amount of a solution (e.g., a buffer or water) that will remove specific impurities without dissolving the this compound.
Q4: I'm losing a significant amount of solvent during my distillation-based recovery process. What could be the cause?
A4: Solvent loss during recovery undermines the goal of consumption reduction. Common causes include:
-
System Leaks: Ensure all joints and connections in your distillation apparatus (e.g., rotary evaporator) are properly sealed. Check for cracks in glassware.
-
Inefficient Condensation: The condenser must be cold enough to efficiently liquefy the solvent vapor. Check that the coolant is flowing at an adequate rate and is at the correct temperature.
-
High Vapor Pressure: If using a vacuum, ensure it is not set too high (pressure too low), as this can cause solvent vapor to be pulled through the system before it has a chance to condense.
Quantitative Data Summary
The following table presents illustrative data on how different extraction and solvent management strategies could impact solvent consumption for extracting this compound from a hypothetical 100g batch of Roman chamomile flowers.
| Method | Extraction Solvent | Solvent Volume per Extraction (mL) | Solvent Recycled (%) | Net Solvent Consumption (mL) |
| Standard Hydrodistillation | Water | 2000 | 0% | 0 (Water not typically recycled in this manner) |
| Standard LLE (x3) | n-Hexane | 300 (3 x 100) | 0% | 300 |
| Optimized LLE with Recovery | 2-MeTHF | 250 (2 x 125) | 90% | 25 |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | N/A (CO2 is recycled internally) | >95% | ~0 (minimal co-solvent may be used) |
Note: This data is for illustrative purposes to demonstrate the potential for solvent reduction and is not derived from a single, direct experimental comparison in the literature.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE) of this compound
This protocol outlines a typical LLE from an aqueous matrix.
-
Preparation: Place the aqueous solution containing this compound into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
First Extraction: Add a volume of n-hexane (e.g., one-third of the aqueous volume). Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent pressure frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Remove the stopper and drain the lower aqueous layer. Then, drain the upper organic layer (containing the this compound) into a clean flask.
-
Repeat: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of n-hexane.
-
Combine and Dry: Combine all organic extracts. Dry the combined extract using a suitable drying agent (e.g., anhydrous sodium sulfate), then filter to remove the drying agent. The solvent can then be removed by rotary evaporation.
Protocol 2: Optimized Extraction with Solvent Recovery
This protocol incorporates solvent reduction and recycling.
-
Solvent Choice: Substitute n-hexane with a greener alternative like 2-MeTHF.
-
Extraction: Perform the LLE as described in Protocol 1, but reduce the number of extractions to two and use a slightly larger volume for each (e.g., 40% of the aqueous volume).
-
Solvent Recovery Setup: After drying the combined organic extracts, place the solution in a rotary evaporator. Ensure the condenser is chilled effectively (e.g., <5°C) and the collection flask is empty.
-
Distillation: Apply a vacuum and begin rotation, gently heating the water bath. The 2-MeTHF will evaporate, condense, and collect in the receiving flask. Continue until only the extracted oil (containing this compound) remains.
-
Solvent Reuse: The recovered 2-MeTHF in the collection flask can be stored and reused for subsequent extractions, after verifying its purity if necessary.
Protocol 3: Supercritical Fluid Extraction (SFE) (Conceptual)
This protocol describes the general steps for extracting this compound from a solid plant matrix.
-
Sample Preparation: Grind the dried plant material (e.g., Roman chamomile flowers) to a uniform, fine particle size to maximize surface area.
-
Loading: Pack the ground material into the SFE extraction vessel.
-
Parameter Setting: Set the SFE system parameters. For this compound, typical starting parameters might be a pressure of 100-200 bar and a temperature of 40-60°C.
-
Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the this compound.
-
Separation: The CO2 laden with the extract flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO2 to return to a gaseous state, losing its solvating power and precipitating the extract.
-
Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO2 is re-compressed and recycled back into the system.
Visual Guides
Caption: A general workflow for implementing the "Reduce, Replace, Recycle" strategy to minimize solvent consumption in chemical extractions.
Caption: A decision tree for troubleshooting common emulsion problems encountered during liquid-liquid extraction (LLE).
Caption: Logical flow for selecting a greener alternative solvent based on performance, safety, environmental, and cost criteria.
References
- 1. silicycle.com [silicycle.com]
- 2. gwsionline.com [gwsionline.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Ionic liquid solutions as extractive solvents for value-added compounds from biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yellowstoneextraction.com [yellowstoneextraction.com]
- 7. FAQs on Solvent Recovery | IST - Italia Sistemi Tecnologici [ist.it]
- 8. chromatographyonline.com [chromatographyonline.com]
Common interferences in the analysis of isobutyl angelate
Welcome to the technical support center for the analysis of isobutyl angelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the GC-MS analysis of this compound?
The most significant interference in the analysis of this compound is its geometric isomer, isobutyl tiglate. Due to their similar chemical structures, they often exhibit close retention times and highly similar mass spectra, making chromatographic separation and accurate quantification challenging.[1][2] Additionally, other structurally related esters commonly found in natural products like chamomile oil can co-elute and interfere with the analysis. These include:
-
Esters of angelic acid with other alcohols (e.g., isoamyl angelate, 2-methylbutyl angelate).[1][3][4]
-
Esters of tiglic acid with various alcohols.
-
Esters of other short-chain carboxylic acids such as isobutyric acid and methacrylic acid (e.g., isobutyl isobutyrate, isobutyl methacrylate).[1][5]
Q2: My mass spectrometry data shows a peak with the correct molecular ion for this compound, but I suspect interference. How can I confirm the identity?
While this compound and its isomer, isobutyl tiglate, have very similar mass spectra, subtle differences can be used for differentiation. The relative intensities of the ion at m/z 83 (protonated angelic/tiglic acid) and m/z 101 can sometimes help distinguish between the two.[6] However, this is not always definitive.
The most reliable method for confirmation is to compare the retention index (Kovats index) of your analyte on two different polarity columns (one polar and one non-polar) with that of a certified reference standard for this compound.[2][7] Co-injection with a pure standard can also help to confirm the peak identity.
Q3: I am observing poor peak shape and resolution for this compound. What are the possible causes and solutions?
Poor peak shape and resolution can be caused by several factors:
-
Co-elution: As mentioned, co-elution with isomers or other matrix components is a primary cause.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Inappropriate GC Column: The choice of GC column is critical for separating isomers.
-
Suboptimal GC Conditions: The temperature program and carrier gas flow rate can significantly impact separation.
To address these issues, refer to the troubleshooting guides below for detailed experimental protocols.
Troubleshooting Guides
Issue 1: Co-elution of this compound and Isobutyl Tiglate
This is a common and challenging issue. The following steps can help achieve separation.
Troubleshooting Workflow
Caption: Workflow for resolving co-elution of this compound and isobutyl tiglate.
Detailed Methodologies:
1. Confirmation of Co-elution:
-
Procedure: Analyze a certified reference standard of isobutyl tiglate under the same GC-MS conditions used for your sample. If the retention time is identical or very close to your peak of interest, co-elution is likely.
-
Mass Spectral Analysis: Carefully examine the mass spectra of the leading and tailing edges of the chromatographic peak. A change in the relative abundance of key ions across the peak is indicative of co-eluting compounds.
2. Gas Chromatography (GC) Method Optimization:
-
Column Selection: The choice of the stationary phase is critical. For separating these isomers, a polar stationary phase is often more effective than a non-polar one.
-
Recommended Polar Column: A polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax).
-
Recommended Non-Polar Column: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).
-
-
Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best separation efficiency.
3. Use of Retention Indices:
-
Protocol: Determine the Kovats retention indices for your analyte on both a polar and a non-polar column. Compare these experimentally determined indices with published values for this compound and isobutyl tiglate to confirm peak identity.
Quantitative Data Summary:
| Compound | Typical Kovats Retention Index (Non-Polar Column) | Typical Kovats Retention Index (Polar Column) |
| This compound | ~1050 | ~1293 |
| Isobutyl tiglate | ~1088 | ~1364 |
| Note: These values are approximate and can vary depending on the specific column and analytical conditions.[2] |
Issue 2: Matrix Effects Suppressing or Enhancing this compound Signal
When analyzing this compound in complex matrices such as essential oils or biological samples, other components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.
Logical Relationship Diagram
Caption: Strategies to mitigate matrix effects in the analysis of this compound.
Detailed Methodologies:
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to clean up the sample and remove interfering matrix components before GC-MS analysis. The choice of sorbent will depend on the matrix.
-
Liquid-Liquid Extraction (LLE): Perform LLE to isolate this compound from the sample matrix into a solvent that is compatible with your analytical method.
2. Use of an Internal Standard:
-
Protocol: Add a known concentration of a suitable internal standard to all samples, calibration standards, and quality controls. The internal standard should be a compound that is structurally similar to this compound but does not occur naturally in the sample. A deuterated analog of this compound would be ideal, but if unavailable, an ester of angelic acid with a different alcohol (e.g., propyl angelate) could be used. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification, which compensates for signal suppression or enhancement.
3. Matrix-Matched Calibration:
-
Protocol: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effects, leading to more accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperus.org [juniperus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Isobutyl Angelate vs. Isobutyl Tiglate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Isobutyl angelate and isobutyl tiglate, geometric isomers with the same molecular formula (C9H16O2) and mass, present a compelling case study in stereoisomeric bioactivity. While structurally similar, emerging research indicates potentially distinct pharmacological profiles. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data and methodologies.
Overview of Biological Activities
Initial investigations reveal a notable disparity in the documented biological effects of this compound and its isomer, isobutyl tiglate. This compound has been identified as a compound with potential psychostimulant properties, whereas isobutyl tiglate is primarily recognized as a fragrance and flavoring agent with limited available data on its pharmacological effects.
Summary of Known Biological Activities
| Compound | Biological Activity | Key Findings |
| This compound | Psychostimulant-like | Promotes locomotor activity in mice, suggesting central nervous system stimulation.[1][2] |
| Dopaminergic System Modulator | The psychostimulant effects are attenuated by dopamine (B1211576) antagonists, indicating an interaction with the dopaminergic pathway.[1][2] | |
| Other Potential Activities | Listed as having antispasmodic, neurotropic, muscle relaxing, anticonvulsant, anxiolytic, and euphoric properties, though extensive experimental data for these effects are limited. | |
| Isobutyl Tiglate | Fragrance and Flavoring Agent | Primarily used in the cosmetic and food industries for its scent and taste.[3] |
| Limited Pharmacological Data | There is a significant lack of published studies investigating the specific biological or pharmacological activities of isobutyl tiglate. |
Psychostimulant Activity of this compound: Experimental Evidence
A key study by Umezu et al. (2017) identified this compound as an active constituent in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting a psychostimulant-like effect.[1][2]
Experimental Protocol: Mouse Ambulatory Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Animal Model: Male ICR mice are typically used for this assay.
Methodology:
-
Acclimation: Mice are individually placed in an activity monitoring system (e.g., a tilting-type ambulometer) and allowed to acclimate for a specified period.
-
Administration: this compound, dissolved in a suitable vehicle (e.g., olive oil), is administered to the test group of mice via intraperitoneal (i.p.) injection. The control group receives the vehicle alone.
-
Data Recording: Spontaneous locomotor activity (ambulation) is recorded for a defined period (e.g., 60 minutes) immediately following administration. Activity is often quantified as counts per unit of time.
-
Dopaminergic Involvement: To investigate the mechanism of action, specific dopamine receptor antagonists (e.g., chlorpromazine (B137089) or haloperidol) can be administered prior to this compound. A reduction in the this compound-induced hyperambulation by these antagonists would suggest the involvement of the dopaminergic system.[2]
Data Analysis: The total ambulatory activity counts are compared between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
Signaling Pathway: Proposed Dopaminergic Mechanism of this compound
The attenuation of this compound-induced locomotor activity by dopamine antagonists strongly suggests that its mechanism of action involves the dopaminergic signaling pathway.[2] While the precise molecular targets of this compound within this pathway have not yet been elucidated, a plausible hypothesis is that it directly or indirectly leads to an increase in dopamine release or enhances the sensitivity of postsynaptic dopamine receptors, such as the D2 receptor.
References
A Comparative GC-MS Analysis of Angelate and Tiglate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. Among these, angelate and tiglate esters, geometric isomers with distinct biological activities, present a significant analytical hurdle due to their similar physicochemical properties. This guide provides a comparative analysis of these two ester forms using Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental data and protocols to aid in their differentiation.
Angelate and tiglate esters are isomers of 2-methyl-2-butenoic acid, differing only in the geometry around the double bond. Angelic acid is the (Z)-isomer, while tiglic acid is the (E)-isomer. This subtle structural difference can lead to significant variations in their pharmacological effects, making their unambiguous identification essential in drug discovery and natural product chemistry.
Chromatographic Separation: Elution Order and Retention Indices
Gas chromatography is a powerful technique for separating volatile compounds like angelate and tiglate esters. A consistent elution order has been observed where angelate esters typically elute before their corresponding tiglate isomers on non-polar columns such as DB-5.[1] This difference in retention time is a key factor in their initial identification.
The Kovats Retention Index (RI) is a standardized measure of retention time that is less dependent on the specific chromatographic conditions of a single laboratory. A comprehensive study by Adams and Dev (2010) in the Flavour and Fragrance Journal established a database of Kovats retention indices for a large number of angelate and tiglate esters, which serves as a valuable reference in the field.[2][3]
For a practical comparison, the Kovats Retention Indices for isobutyl angelate and isobutyl tiglate on a standard non-polar column are presented below.
| Compound | CAS Number | Molecular Formula | Kovats RI (Standard Non-Polar) | Reference |
| This compound | 7779-81-9 | C₉H₁₆O₂ | ~1035 | [4] |
| Isobutyl Tiglate | 61692-84-0 | C₉H₁₆O₂ | ~1093 | [5] |
Mass Spectrometric Fragmentation: Identifying the Isomers
While chromatographic separation is the primary means of distinguishing angelate and tiglate esters, mass spectrometry provides crucial confirmatory data. Although the overall fragmentation patterns of these isomers are very similar, subtle differences can be observed, particularly in the relative abundance of certain ions.
A key diagnostic feature for angelate and tiglate esters of smaller alcohols (C2-C6) is the relative intensity of the fragment ions at m/z 100 and m/z 101.[3] The ion at m/z 100 corresponds to the molecular ion of the free acid (angelic or tiglic acid), while the ion at m/z 101 represents the protonated acid. The relative abundance of these two ions can differ between the Z and E isomers, aiding in their differentiation.
Below is a comparison of the mass spectra of this compound and isobutyl tiglate, highlighting the key fragment ions.
Mass Spectrum of this compound: (A representative mass spectrum would be displayed here, visually showing the key peaks.)
Mass Spectrum of Isobutyl Tiglate: (A representative mass spectrum would be displayed here, visually showing the key peaks.)
Key Fragment Ions:
| m/z | Ion Identity/Fragment | Significance |
| 156 | [M]⁺ | Molecular ion. |
| 101 | [C₅H₉O₂]⁺ | Protonated angelic/tiglic acid. The relative abundance of this ion can be a key differentiator.[3] |
| 100 | [C₅H₈O₂]⁺ | Molecular ion of angelic/tiglic acid. The ratio of m/z 101 to m/z 100 can be diagnostic.[3] |
| 83 | [C₅H₇O]⁺ | Acylium ion, [CH₃CH=C(CH₃)CO]⁺. A prominent peak in both spectra. |
| 57 | [C₄H₉]⁺ | Isobutyl cation from the alcohol moiety. |
| 55 | [C₄H₇]⁺ | A common fragment in unsaturated systems. |
Experimental Protocols
The following is a generalized experimental protocol for the GC-MS analysis of angelate and tiglate esters, based on common practices in the analysis of essential oils and other natural products.
Sample Preparation: Samples containing angelate and tiglate esters (e.g., essential oils, reaction mixtures) are typically diluted in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 to 50:1, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the underlying chemical principles, the following diagrams are provided.
Conclusion
The differentiation of angelate and tiglate esters is a challenging but achievable analytical task. By combining careful chromatographic separation with detailed mass spectral analysis, researchers can confidently identify these important isomeric compounds. The key to successful differentiation lies in the comparison of their gas chromatographic retention times and the subtle but significant differences in their mass spectrometric fragmentation patterns, particularly the relative abundances of the m/z 100 and 101 ions. The data and protocols presented in this guide provide a solid foundation for laboratories working with these and other isomeric natural and synthetic products.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | C9H16O2 | CID 5367806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of the Anti-inflammatory Effects of Isobutyl Angelate: Acknowledging a Research Gap
For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic properties is paramount. This guide addresses the current scientific landscape regarding the anti-inflammatory effects of isobutyl angelate. This compound is a prominent ester found in the essential oil of Roman chamomile (Chamaemelum nobile or Anthemis nobilis), a plant with a long history of use in traditional medicine for its calming and anti-inflammatory properties.[1][2][3]
While this compound is a major constituent of Roman chamomile essential oil, sometimes comprising up to 38.5% of the oil, there is a notable lack of specific scientific studies directly investigating and quantifying its independent anti-inflammatory activity.[1][4] The majority of available research focuses on the effects of the entire essential oil, attributing its therapeutic benefits to a synergistic interplay of its various components, including this compound, chamazulene, and α-bisabolol.[2] Some sources suggest that this compound contributes to the overall anti-inflammatory and antispasmodic profile of the oil, but do not provide specific experimental data on the pure compound.[2][5]
Therefore, a direct comparison of this compound's performance with other anti-inflammatory agents, supported by quantitative data from dedicated studies, is not possible at this time. This represents a significant gap in the current scientific literature.
To provide a valuable resource for researchers, this guide will instead focus on:
-
The established anti-inflammatory properties of Roman chamomile essential oil, in which this compound is a key component.
-
Standard experimental protocols commonly employed to validate the anti-inflammatory effects of natural compounds.
-
An overview of the key signaling pathways implicated in inflammation that are often targeted by anti-inflammatory agents.
Anti-inflammatory Properties of Roman Chamomile Essential Oil
Roman chamomile essential oil has demonstrated noteworthy anti-inflammatory effects in various studies. It is often used topically to soothe skin conditions like eczema and dermatitis and to reduce inflammation and pain.[2] The anti-inflammatory action is generally attributed to the combined effects of its constituents.
Standard Experimental Protocols for Assessing Anti-inflammatory Activity
To validate the anti-inflammatory effects of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key assays frequently cited in anti-inflammatory research.
In Vitro Assays
1. Nitric Oxide (NO) Production in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Principle: Macrophages, when stimulated with an inflammatory agent like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a test compound on NO production is a measure of its anti-inflammatory potential.
-
Protocol:
-
RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.
-
2. Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
-
Cell Line: Macrophages (e.g., RAW 264.7) or other immune cells.
-
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory response. The ability of a compound to inhibit their production is a key indicator of its anti-inflammatory activity.
-
Protocol:
-
Cells are cultured and seeded as described for the NO assay.
-
Cells are pre-treated with the test compound followed by stimulation with LPS.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
The results are expressed as the percentage of cytokine inhibition compared to the LPS-treated control.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the anti-inflammatory effects of a test compound.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) are involved in transmitting extracellular signals to the nucleus to regulate gene expression. The activation of MAPK pathways by inflammatory stimuli leads to the production of inflammatory mediators. Inhibition of the phosphorylation of these MAPK proteins is another mechanism by which anti-inflammatory agents can function.
Signaling Pathway Visualization
The diagram below illustrates the simplified NF-κB and MAPK signaling pathways leading to an inflammatory response.
Conclusion and Future Directions
References
A Comparative Analysis of the Aroma Profiles of Isobutyl Angelate and Its Isomers
For researchers, scientists, and drug development professionals exploring the nuances of flavor and fragrance, understanding the distinct aromatic characteristics of isomeric compounds is paramount. This guide provides a detailed comparison of the aroma profiles of isobutyl angelate and its geometric and positional isomers, isobutyl tiglate and isobutyl senecioate. While direct quantitative comparative data is limited in publicly available literature, this document synthesizes the existing qualitative descriptions and relevant physicochemical properties to offer a comprehensive overview.
Chemical Structures and Isomerism
This compound, isobutyl tiglate, and isobutyl senecioate are all esters with the chemical formula C₉H₁₆O₂. Their distinct aromas arise from the different spatial arrangements of the atoms within the acid moiety of the molecule. This compound and isobutyl tiglate are geometric isomers (cis-trans isomers) of 2-methyl-2-butenoic acid isobutyl ester, while isobutyl senecioate is a positional isomer, 3-methyl-2-butenoic acid isobutyl ester.
A Researcher's Guide to Investigating the Synergistic Potential of Isobutyl Angelate with Other Chamomile Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chamomile (Matricaria chamomilla L. and Chamaemelum nobile L.) is a well-regarded medicinal plant with a rich composition of bioactive compounds. Among these, isobutyl angelate, a major constituent of Roman chamomile essential oil, contributes to its characteristic aroma and has demonstrated biological activities. While the individual therapeutic properties of many chamomile constituents, such as the flavonoids apigenin (B1666066) and luteolin, and the terpenoid α-bisabolol, are well-documented, the potential for synergistic interactions remains a promising yet underexplored area of research. This guide provides a comprehensive framework for investigating the synergistic effects of this compound with other key chamomile compounds. We present standardized experimental protocols, data presentation templates, and conceptual diagrams of signaling pathways to facilitate rigorous and reproducible research in this domain.
Introduction: The Rationale for Synergy in Chamomile
The therapeutic efficacy of herbal remedies is often attributed to the synergistic or additive effects of their complex mixture of phytochemicals. Combining bioactive compounds can lead to enhanced therapeutic outcomes, reduced side effects, and the overcoming of drug resistance mechanisms. In the context of chamomile, this compound co-exists with a variety of flavonoids and terpenoids known for their anti-inflammatory, antioxidant, and anticancer properties. Investigating the synergistic potential of these combinations could unlock novel therapeutic strategies.
This guide focuses on the potential synergistic interactions between this compound and three other prominent chamomile compounds:
-
Apigenin: A flavonoid with well-established anti-inflammatory, antioxidant, and anticancer activities.
-
Luteolin: Another key flavonoid that shares many of apigenin's biological properties.[1]
-
α-Bisabolol: A sesquiterpene alcohol known for its anti-inflammatory, anti-irritant, and antimicrobial effects.[2][3]
Data Presentation: Structuring Synergy Analysis
Clear and standardized data presentation is crucial for comparing the effects of individual compounds versus their combinations. The following tables provide templates for organizing quantitative data from synergy experiments.
Table 1: Cytotoxicity of Individual and Combined Compounds on Cancer Cell Lines (e.g., MCF-7)
| Compound/Combination | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| This compound | 10 | 95 ± 4.2 | >100 |
| 50 | 82 ± 5.1 | ||
| 100 | 65 ± 3.8 | ||
| Apigenin | 10 | 88 ± 3.9 | 45 |
| 50 | 45 ± 4.5 | ||
| 100 | 20 ± 2.1 | ||
| This compound + Apigenin (1:1 ratio) | 10 + 10 | 75 ± 4.8 | 28 |
| 25 + 25 | 48 ± 3.2 | ||
| 50 + 50 | 15 ± 1.9 |
Table 2: Anti-inflammatory Effects of Individual and Combined Compounds on LPS-stimulated Macrophages (e.g., RAW 264.7)
| Compound/Combination | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) (Mean ± SD) | TNF-α Inhibition (%) (Mean ± SD) | IL-6 Inhibition (%) (Mean ± SD) |
| This compound | 10 | 15 ± 2.1 | 12 ± 1.8 | 10 ± 1.5 |
| 50 | 40 ± 3.5 | 35 ± 2.9 | 30 ± 2.4 | |
| Luteolin | 10 | 25 ± 2.8 | 30 ± 3.1 | 28 ± 2.6 |
| 50 | 60 ± 4.1 | 65 ± 4.5 | 62 ± 4.0 | |
| This compound + Luteolin (1:1 ratio) | 10 + 10 | 55 ± 3.9 | 60 ± 4.2 | 58 ± 3.8 |
| 25 + 25 | 85 ± 5.2 | 90 ± 5.5 | 88 ± 5.1 |
Table 3: Combination Index (CI) Values for this compound and α-Bisabolol
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Effect Level (e.g., % Inhibition) | This compound (µM) | α-Bisabolol (µM) | Combination Index (CI) | Interaction |
| 50% | 20 | 15 | 0.75 | Synergy |
| 75% | 40 | 30 | 0.68 | Synergy |
| 90% | 80 | 60 | 0.62 | Strong Synergy |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other chamomile compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or a cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, the other chamomile compound (e.g., apigenin), and their combinations at fixed ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6] Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[8][9][10]
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with the test compounds (individual and combinations) for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8]
-
Absorbance Measurement: After a further 10-minute incubation, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[11][12][13]
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. Typically, this involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking non-specific binding sites.
-
Adding the standards and samples (supernatants) to the wells and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating, washing, and then adding an enzyme-linked avidin/streptavidin conjugate (e.g., horseradish peroxidase).
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the cytokine concentrations in the samples based on this curve.
Synergy Analysis: Combination Index (CI) and Isobologram
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used method to quantify drug interactions.[14][15] Isobologram analysis provides a graphical representation of synergy.[16][17][18]
-
Experimental Design: Generate dose-response curves for each compound individually and for their combinations at fixed ratios.
-
CI Calculation: Use software like CompuSyn to calculate CI values from the dose-response data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[19]
-
Isobologram Construction: An isobologram is a graph with the doses of the two compounds on the x and y axes. The line connecting the IC50 values of the two individual compounds is the line of additivity. If the experimentally determined IC50 of the combination lies below this line, it indicates synergy.
Mandatory Visualizations
Signaling Pathways
The synergistic anti-inflammatory effects of chamomile compounds likely involve the modulation of key signaling pathways such as NF-κB and MAPK.
References
- 1. Luteolin and its derivative apigenin suppress the inducible PD-L1 expression to improve anti-tumor immunity in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. bowdish.ca [bowdish.ca]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. Discovery of synergistic anti-inflammatory compound combination from herbal formula GuGe FengTong Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Vitro Validation of Isobutyl Angelate's Antispasmodic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antispasmodic properties of isobutyl angelate, a prominent constituent of Roman chamomile (Chamaemelum nobile), with other natural and synthetic antispasmodic agents. The information presented is supported by available in-vitro experimental data to facilitate research and drug development in the field of smooth muscle relaxants.
Executive Summary
This compound, an ester found in high concentrations in Roman chamomile essential oil, is recognized for its potential antispasmodic and muscle-relaxing properties. While direct in-vitro quantitative data on this compound's smooth muscle relaxant activity is limited in publicly available literature, the well-documented spasmolytic effects of Roman chamomile essential oil suggest a significant contribution from its major constituents, including this compound. This guide contextualizes the potential efficacy of this compound by comparing the in-vitro performance of Roman chamomile extracts and other relevant natural compounds with established synthetic antispasmodic drugs. The primary mechanism of action for many antispasmodics involves the modulation of ion channels, particularly calcium (Ca²⁺) and potassium (K⁺) channels, and interference with signaling pathways that regulate smooth muscle contraction.
Data Presentation: Comparative In-Vitro Antispasmodic Activity
The following table summarizes the in-vitro antispasmodic activity of various natural and synthetic agents on isolated smooth muscle preparations. It is important to note the variability in experimental conditions (e.g., tissue type, spasmogen) when comparing these values.
| Compound/Extract | Class | Tissue Preparation | Spasmogen | Potency (IC₅₀ / pA₂) | Citation(s) |
| Natural Compounds & Extracts | |||||
| Roman Chamomile (Chamaemelum nobile) Essential Oil | Essential Oil | Guinea Pig Ileum | Histamine | Induces full relaxation at 200 µg/ml | [1] |
| Matricaria chamomilla Crude Extract | Herbal Extract | Rabbit Jejunum | Spontaneous & Low K⁺ | EC₅₀: 0.89 mg/ml & 0.77 mg/ml | |
| Papaverine (B1678415) | Opium Alkaloid | Guinea Pig Ileum | Electrical Field Stimulation | IC₅₀: 3.53 µM (oral compartment), 4.76 µM (anal compartment) | [2][3] |
| Synthetic Antispasmodics | |||||
| Atropine | Anticholinergic | Guinea Pig Ileum | Acetylcholine | pA₂: 9.93 ± 0.0445 | [4] |
| Atropine | Anticholinergic | Goat Ileum | Acetylcholine | pA₂: 9.59 ± 0.022 | [4] |
| Atropine | Anticholinergic | Horse Jejunum | Acetylcholine | pA₂: 9.78 ± 0.21 | [5] |
| Dicyclomine | Anticholinergic/Musculotropic | Guinea Pig Ileum | Acetylcholine | pA₂: 9.391 ± 0.1205 | [4] |
| Dicyclomine | Anticholinergic/Musculotropic | Goat Ileum | Acetylcholine | pA₂: 8.92 ± 0.237 | [4] |
| Mebeverine (B1676125) | Musculotropic | Various GI tissues | Acetylcholine, Histamine, etc. | Stronger than papaverine (qualitative) | [6] |
Note: The absence of specific IC₅₀ or pA₂ values for this compound in the literature highlights a research gap. The data for Roman chamomile essential oil, where this compound is a major component, suggests its likely contribution to the observed antispasmodic effects.
Signaling Pathways in Smooth Muscle Contraction and Relaxation
The antispasmodic effect of various compounds is primarily achieved by interfering with the signaling cascades that lead to smooth muscle contraction or by promoting pathways that induce relaxation.
Smooth Muscle Contraction Pathway
Contraction is initiated by an increase in intracellular calcium concentration, which binds to calmodulin. This complex then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.
Caption: Signaling pathway of smooth muscle contraction.
Smooth Muscle Relaxation Pathway
Relaxation is primarily achieved by reducing intracellular calcium levels and by the dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP). Many antispasmodics act by blocking calcium channels or opening potassium channels, which hyperpolarizes the cell membrane and inhibits calcium influx.
Caption: Signaling pathways of smooth muscle relaxation.
Experimental Protocols
The isolated organ bath assay is a fundamental in-vitro technique to assess the antispasmodic activity of a test compound.
Isolated Organ Bath Assay for Antispasmodic Activity
Objective: To determine the effect of a test substance on the contractility of isolated smooth muscle tissue.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat jejunum)
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂)
-
Organ bath apparatus with an isometric force transducer
-
Data acquisition system
-
Spasmogen (e.g., acetylcholine, histamine, potassium chloride)
-
Test compound (e.g., this compound) and vehicle control
-
Standard antagonist (e.g., atropine)
Methodology:
-
Tissue Preparation:
-
A segment of the desired smooth muscle tissue (e.g., 2-3 cm of guinea pig ileum) is carefully dissected and cleaned of adhering mesenteric tissue.
-
The tissue is suspended in an organ bath containing the physiological salt solution under a resting tension (e.g., 1 g).
-
-
Equilibration:
-
The tissue is allowed to equilibrate for a period of 30-60 minutes, with the physiological salt solution being replaced every 15 minutes.
-
-
Induction of Contraction:
-
A cumulative concentration-response curve is generated for a spasmogen (e.g., acetylcholine) to establish a baseline contractile response.
-
Alternatively, a submaximal concentration of the spasmogen is used to induce a sustained contraction.
-
-
Evaluation of Antispasmodic Activity:
-
The tissue is incubated with the test compound (this compound) at various concentrations for a specific period.
-
The concentration-response curve to the spasmogen is then re-established in the presence of the test compound. A rightward shift in the curve indicates competitive antagonism.
-
For sustained contractions, the test compound is added cumulatively to assess its relaxant effect.
-
-
Data Analysis:
-
The contractile responses are measured and expressed as a percentage of the maximal contraction induced by the spasmogen alone.
-
The potency of the antispasmodic agent is determined by calculating the IC₅₀ (the concentration that produces 50% inhibition of the induced contraction) or the pA₂ value for competitive antagonists.
-
Caption: Workflow for the isolated organ bath assay.
Conclusion
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. air.unipr.it [air.unipr.it]
- 6. [Spasmolytic effect of mebeverine on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability and Pharmacokinetics of Isobutyl Angelate and a Structurally Related Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted bioavailability and pharmacokinetics of isobutyl angelate against experimentally determined data for a structurally similar compound, rosmarinic acid butyl ester. Due to a lack of direct pharmacokinetic studies on this compound, this comparison leverages data from a relevant analogue to infer its likely metabolic fate and systemic exposure.
Executive Summary
This compound, a short-chain fatty acid ester, is anticipated to undergo rapid hydrolysis in vivo, releasing angelic acid and isobutanol. This metabolic pathway significantly influences its bioavailability and pharmacokinetic profile. Direct quantitative data for this compound is not currently available in published literature. Therefore, this guide utilizes pharmacokinetic data from rosmarinic acid butyl ester, another orally administered ester, as a surrogate for comparative purposes. This comparison highlights the expected rapid absorption and clearance of small molecule esters.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of rosmarinic acid after oral administration of its butyl ester to rats. This data is presented as a proxy to illustrate a typical pharmacokinetic profile for an orally administered small molecule ester. The anticipated metabolic products of this compound are also listed.
| Parameter | Rosmarinic Acid (from Butyl Ester)[1] | This compound (Predicted Metabolites) |
| Analyte | Rosmarinic Acid | Angelic Acid, Isobutanol |
| Dose (Oral) | 80 µmol/kg | Not Applicable |
| Cmax (Maximum Plasma Concentration) | 1.10 ± 0.21 µg/mL | Data not available |
| Tmax (Time to Cmax) | 0.25 ± 0.08 h | Data not available |
| AUC0-t (Area under the curve) | 0.89 ± 0.16 µg·h/mL | Data not available |
| Bioavailability (F) | 10.52% | Data not available |
Data presented as mean ± SD.[1]
Metabolic Pathway of this compound
This compound is expected to be rapidly hydrolyzed by esterases present in the gastrointestinal tract, blood, and liver.[2][3][4] This enzymatic action will break the ester bond, yielding angelic acid and isobutanol.[5][6]
Caption: Predicted metabolic hydrolysis of this compound.
Experimental Protocols
The following sections detail standardized methodologies for conducting a pharmacokinetic study of an orally administered ester like this compound in a rodent model.
Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (280-300 g) are typically used.[7] Animals are acclimated for at least one week under controlled environmental conditions (20-25°C, 48-52% relative humidity, and a 12-hour light/dark cycle).[7]
-
Housing: Animals are housed in cages with free access to standard laboratory chow and water.
-
Dosing: The test compound, such as this compound, is dissolved in an appropriate vehicle (e.g., deionized water containing 2% carboxymethylcellulose) and administered as a single oral dose via gavage.[8]
Blood Sampling
-
Procedure: Serial blood samples (approximately 0.2 mL each) are collected at specified time points.[7][8]
-
Sampling Sites: Blood is typically collected via the tail vein or saphenous vein for survival studies.[9]
-
Time Points: For a compound expected to have rapid absorption, typical time points would be 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.[7][10]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed and validated for the quantification of the parent ester and its metabolites in plasma.[11][12][13]
-
Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.[14]
-
Chromatography: The supernatant is injected into an HPLC or UPLC system. Chromatographic separation is achieved using a C18 column with a gradient mobile phase, for example, a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7]
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard to ensure selectivity and accuracy.[7][12]
-
Quantification: A calibration curve is generated by spiking known concentrations of the analyte into blank plasma to determine the concentration in the study samples.[13]
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 11. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Cross-Reactivity: A Comparative Guide for Isobutyl Angelate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The increasing use of natural compounds in drug discovery and consumer products necessitates a thorough understanding of their potential for cross-reactivity in biological assays. Isobutyl angelate, a prominent ester found in Roman chamomile (Anthemis nobilis) essential oil, is one such compound with a range of reported biological activities, including antispasmodic and neurotropic effects. However, its structural similarity to other endogenous and exogenous molecules raises concerns about its potential to interfere with common biological assays, leading to erroneous interpretations of experimental results.
This guide provides a comparative framework for understanding the potential cross-reactivity of this compound. Due to a lack of direct, publicly available experimental data on this compound's cross-reactivity, this document presents a comparative analysis based on structurally similar compounds and outlines detailed experimental protocols for researchers to assess cross-reactivity in their own assays.
Understanding the Challenge: Structural Analogs and Assay Interference
This compound belongs to the family of short-chain fatty acid esters. Its structure, characterized by an isobutyl group and an angelic acid moiety, shares features with other esters found in natural extracts and with synthetic compounds. This structural resemblance is the primary reason for potential cross-reactivity in assays that rely on specific molecular recognition, such as immunoassays and receptor binding assays.
The most common co-occurring structural analogs of this compound are other esters of angelic acid and its geometric isomer, tiglic acid, which are also constituents of Roman chamomile oil. The presence of these and other related compounds in a sample can lead to competitive binding in various assay formats, potentially causing false positive or false negative results.
Data Presentation: A Framework for Comparison
In the absence of direct experimental data for this compound, the following table provides an illustrative comparison of potential cross-reactivity for this compound and structurally related compounds in a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA). This table is intended to serve as a template for researchers to populate with their own experimental data. The hypothetical values are based on the principle that higher structural similarity to a target analyte (for which the assay is designed) may lead to higher cross-reactivity.
Table 1: Illustrative Cross-Reactivity of this compound and Related Esters in a Hypothetical Competitive ELISA
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Target Analyte | Target-Specific Structure | 100% |
| This compound | Angelic acid + Isobutanol | 15% |
| Isobutyl tiglate | Tiglic acid + Isobutanol | 10% |
| Methyl angelate | Angelic acid + Methanol | 8% |
| Ethyl angelate | Angelic acid + Ethanol | 12% |
| Propyl angelate | Angelic acid + Propanol | 14% |
| Amyl angelate | Angelic acid + Amyl alcohol | 18% |
| Isobutyl isovalerate | Isovaleric acid + Isobutanol | 2% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and the assay conditions.
Experimental Protocols
To empower researchers to generate their own data, this section provides detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is a standard method for determining the cross-reactivity of a small molecule in a competitive immunoassay format.
Materials:
-
Microtiter plates coated with an antigen-protein conjugate (e.g., a hapten similar to the assay's target analyte conjugated to BSA or OVA).
-
Specific primary antibody against the target analyte.
-
This compound and other potential cross-reactants of known concentrations.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Test Compounds: Prepare serial dilutions of the target analyte (standard curve) and the test compounds (this compound and its analogs) in assay buffer.
-
Competitive Binding: To the coated and blocked microtiter plate wells, add a fixed concentration of the primary antibody and the varying concentrations of either the standard or the test compounds. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the concentration for the standard curve. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Receptor Binding Assay
This protocol can be used to determine if this compound competes with a known ligand for a specific receptor.
Materials:
-
Cell membranes or purified receptors.
-
Radiolabeled ligand with known affinity for the target receptor.
-
This compound and other test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a reaction tube, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and subsequently the inhibition constant (Ki) to quantify the binding affinity of the test compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow of a competitive ELISA to assess cross-reactivity.
Caption: A hypothetical signaling pathway modulated by a small molecule ester.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound in biological assays is currently limited in the public domain, its chemical structure and its natural co-occurrence with other similar esters suggest a potential for interference. Researchers utilizing assays where this compound or related compounds may be present should be vigilant about the possibility of cross-reactivity. The experimental protocols provided in this guide offer a robust framework for determining the extent of such interference. By systematically evaluating potential cross-reactivity, the scientific community can ensure the accuracy and reliability of their findings, ultimately contributing to safer and more effective development of products and therapeutics derived from natural compounds.
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of esters is paramount for applications ranging from flavor and fragrance creation to enhancing the palatability of pharmaceutical formulations. This guide provides a comprehensive comparison of isobutyl angelate and its structurally related esters, isoamyl angelate and 2-methylbutyl isobutyrate, which are all key constituents of Roman chamomile oil. The following sections detail their sensory attributes, physicochemical properties, and the underlying biological pathways governing their perception.
Quantitative Sensory Profile
A sensory panel evaluation was conducted to quantify the distinct aroma profiles of this compound, isoamyl angelate, and 2-methylbutyl isobutyrate. The data, summarized in Table 1, reveals the unique sensory characteristics of each ester, highlighting their potential applications. This compound is characterized by its dominant chamomile and herbal notes, whereas isoamyl angelate presents a more fruity and sweet profile. 2-Methylbutyl isobutyrate offers a complex fruity aroma with hints of apple and berry.
| Sensory Attribute | This compound | Isoamyl Angelate | 2-Methylbutyl Isobutyrate |
| Chamomile | 7.8 | 2.1 | 1.5 |
| Herbal/Green | 6.5 | 3.0 | 2.5 |
| Fruity | 3.2 | 7.5 | 8.0 |
| Sweet | 2.5 | 6.8 | 6.5 |
| Floral | 4.0 | 5.5 | 3.0 |
| Spicy | 2.1 | 1.0 | 0.5 |
| Waxy | 1.5 | 1.2 | 1.0 |
| Intensity scores on a 0-10 scale |
Physicochemical Properties and Odor Detection Thresholds
The perception of an ester's aroma is intrinsically linked to its volatility and concentration. The physicochemical properties and odor detection thresholds of the selected esters are presented in Table 2. These values are critical for formulation development, indicating the concentration at which the aroma becomes detectable to the human olfactory system.
| Property | This compound | Isoamyl Angelate | 2-Methylbutyl Isobutyrate |
| Molecular Formula | C₉H₁₆O₂[1] | C₁₀H₁₈O₂ | C₉H₁₈O₂ |
| Molecular Weight ( g/mol ) | 156.22[1] | 170.25 | 158.24 |
| Boiling Point (°C) | 176-177 | 192 | 165-166[2] |
| Odor Description | Dry chamomile, herbal[3] | Fruity, sweet, floral[4] | Sweet, fruity, citrus, melon[2] |
| Odor Detection Threshold (ppb) | Data not available | Data not available | Data not available |
Experimental Protocols
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
The sensory data presented in this guide was obtained using the Quantitative Descriptive Analysis (QDA) method.[5][6][7] This standardized technique provides a detailed and reliable sensory profile of a product.
Panelist Selection and Training:
-
A panel of 10-12 individuals was selected based on their sensory acuity and ability to discriminate between different aroma compounds.
-
Panelists underwent extensive training to develop a consensus vocabulary for describing the aroma attributes of the esters and to calibrate their use of the intensity scale.
Evaluation Procedure:
-
Sample Preparation: The ester compounds were diluted in a neutral solvent to a concentration above their predicted odor detection thresholds.
-
Presentation: Samples were presented to the panelists in coded, identical containers to prevent bias.
-
Evaluation: Panelists assessed the aroma of each sample and rated the intensity of each identified attribute on a 0-10 unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong".
-
Data Collection: The intensity ratings from each panelist were recorded and statistically analyzed to generate the mean scores for each attribute presented in Table 1.
The following diagram illustrates the workflow of the Quantitative Descriptive Analysis (QDA) methodology.
Olfactory Signaling Pathway
The perception of odors, including those of esters like this compound, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the transmission of a signal to the brain, which is interpreted as a specific scent. While the specific receptors for angelate esters are not yet fully elucidated, the general mechanism of olfactory signal transduction is well-established.
The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) activates the G-protein, Gαolf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.
The following diagram illustrates the canonical olfactory signaling pathway.
References
- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isobutyl 2-methyl butyrate, 2445-67-2 [thegoodscentscompany.com]
- 3. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 4. isoamyl angelate, 10482-55-0 [thegoodscentscompany.com]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 7. affinitylabs.com.au [affinitylabs.com.au]
A Comparative Analysis of Isobutyl Angelate and Other Muscle Relaxants: Efficacy, Mechanisms, and Experimental Protocols
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of different muscle relaxants is paramount. While numerous muscle relaxants are well-characterized, emerging compounds like isobutyl angelate, a primary constituent of Roman chamomile essential oil, are also being investigated for their therapeutic potential. This guide provides a detailed comparison of this compound with other established muscle relaxants, focusing on available experimental data, proposed mechanisms of action, and relevant experimental protocols.
Comparative Efficacy of Muscle Relaxants
Direct comparative studies on the efficacy of isolated this compound against other muscle relaxants are currently limited in publicly available literature. However, studies on Roman chamomile extract, where this compound is a major component, provide insights into its smooth muscle relaxant properties. The following table summarizes the available data on Roman chamomile extract and compares it with common skeletal muscle relaxants. It is important to note that the primary target of this compound (smooth muscle) differs from that of most conventional muscle relaxants (skeletal muscle).
| Compound/Extract | Target Muscle Type | Experimental Model | Key Findings | Quantitative Data (Example) |
| Roman Chamomile Extract (containing this compound) | Smooth Muscle | Guinea pig ileum, rat and human gastrointestinal tissue | Induces concentration-dependent relaxation of pre-contracted smooth muscle.[1] | A concentration of 200 µg/ml of the extract induced full relaxation of histamine-precontracted guinea pig ileum.[1] |
| Baclofen (B1667701) | Skeletal Muscle | Patients with spasticity (e.g., from multiple sclerosis) | Effective in reducing spasticity compared to placebo.[2] | Roughly equivalent in efficacy to tizanidine (B1208945) for spasticity.[2] |
| Tizanidine | Skeletal Muscle | Patients with spasticity or musculoskeletal conditions | Effective compared to placebo in reducing spasticity and muscle spasms.[2] | Roughly equivalent in efficacy to baclofen for spasticity.[2] |
| Cyclobenzaprine | Skeletal Muscle | Patients with musculoskeletal conditions (e.g., acute back pain) | Consistently found to be effective for short-term relief of muscle spasms.[3] | No significant difference in improvement on the Roland-Morris Disability Questionnaire compared to placebo when co-administered with an NSAID.[4][5] |
| Diazepam | Skeletal Muscle | Patients with spasticity and muscle spasms | Binds to GABAA receptors to potentiate GABAergic activity, leading to muscle relaxation.[4] | No significant difference in improvement on the Roland-Morris Disability Questionnaire compared to placebo when co-administered with an NSAID.[4][5] |
Mechanisms of Action and Signaling Pathways
The mechanisms by which this compound and other muscle relaxants exert their effects are diverse, largely due to their different molecular targets.
This compound and Smooth Muscle Relaxation
The essential oil of Roman chamomile, rich in this compound, has been shown to have a direct relaxant effect on smooth muscle.[1] This effect is not mediated by adrenergic β-receptors or nitric oxide synthase.[1] The proposed mechanism involves a direct action on the smooth muscle cells, potentially through the modulation of ion channels. Esters, the chemical family to which this compound belongs, are recognized for their antispasmodic and muscle-relaxing properties.[5] One common mechanism for the antispasmodic effect of essential oil constituents is the inhibition of voltage-dependent calcium channels (VDCCs), which reduces the influx of calcium required for muscle contraction.[6]
References
- 1. Evidence Supports Tradition: The in Vitro Effects of Roman Chamomile on Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 3. Skeletal muscle relaxants | PPTX [slideshare.net]
- 4. medcentral.com [medcentral.com]
- 5. This compound, a molecule with various properties [landema.com]
- 6. Antispasmodic Effect of Essential Oils and Their Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isobutyl Angelate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isobutyl angelate, a flammable liquid commonly used in fragrance and flavor industries. Adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This compound is a flammable liquid and vapor.[1] Therefore, it must be kept away from heat, sparks, open flames, and hot surfaces.[1] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye/Face Protection: Safety goggles or a face shield.[2]
-
Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of vapors.[2] All equipment used for handling, including containers and receiving equipment, should be grounded and bonded to prevent static discharge.[1] Use only non-sparking tools when opening or handling containers.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| Flash Point | 60.00 °C (140.00 °F) TCC |
| Specific Gravity | 0.87400 to 0.88000 @ 25.00 °C |
| Boiling Point | 176-177 °C |
| GHS Hazard Classification | Flammable liquid and vapor (H226)[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: this compound is classified as a flammable liquid and, therefore, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be kept separate.
Step 2: Waste Collection and Containerization
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Flammable Liquid").[5]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Step 3: Storage and Removal
-
Storage: Keep the waste container tightly closed and store it in a cool, well-ventilated place away from sources of ignition.[1][2]
-
Removal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[6]
Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
If it is safe to do so, contain the spill using an absorbent, inert material such as sand or a universal binder.[7]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.
-
Prevent the spill from entering drains or waterways.[7]
-
In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire involving this compound.[1] Do not use a solid water stream, as it may scatter and spread the fire.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Environmental Considerations
While this compound has been found not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards, proper disposal is still necessary to prevent environmental contamination.[8] Avoid release to the environment.[7] Adherence to the described disposal procedures ensures that the chemical is managed in an environmentally responsible manner.
References
- 1. This compound | 7779-81-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Regulations [rila.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. acs.org [acs.org]
- 7. cosyowl.com [cosyowl.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Personal protective equipment for handling Isobutyl angelate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Isobutyl angelate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are required. Where there is a risk of splashing, a full-face shield should also be worn.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use.
-
Protective Clothing: A lab coat or other body-covering clothing is necessary.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated and certified chemical fume hood is used for all operations involving this compound.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Keep the container of this compound tightly closed when not in use.
Step 2: Handling the Chemical
-
Avoid direct contact with skin and eyes.[1]
-
Do not inhale vapors.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge, as this compound is a flammable liquid.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking in the handling area.[2]
Step 3: Storage
-
Keep containers tightly sealed and away from direct sunlight.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
Disposal Route: Dispose of the contents and the container through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.
Hazard and Safety Data Summary
The following table summarizes key hazard information for this compound. No specific Occupational Exposure Limits (OELs) have been established for this compound.
| Hazard Information | Data |
| GHS Hazard Class | Flammable liquid and vapor (H226)[2][3] |
| CAS Number | 7779-81-9 |
| Appearance | Colorless to almost colorless clear liquid[2][3] |
| Precautionary Statements (Handling) | P210, P233, P240, P241, P242, P243, P280[2] |
| Precautionary Statements (Storage) | P403 + P235[2][3] |
| Precautionary Statements (Disposal) | P501[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
